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  • Product: 4-Methylimidazolidin-2-one
  • CAS: 6531-31-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical & Synthetic Profile of 4-Methylimidazolidin-2-one

[1] Executive Summary 4-Methylimidazolidin-2-one (CAS: 13253-44-6 / 6531-31-3), often referred to as propylene urea, represents a critical structural motif in medicinal chemistry and a versatile intermediate in organic s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methylimidazolidin-2-one (CAS: 13253-44-6 / 6531-31-3), often referred to as propylene urea, represents a critical structural motif in medicinal chemistry and a versatile intermediate in organic synthesis.[1] Unlike its fully methylated analogue, 1,3-dimethyl-2-imidazolidinone (DMI)—a polar aprotic solvent—4-methylimidazolidin-2-one retains two secondary amine protons.[1] This structural feature confers significant hydrogen-bond donor (HBD) capability, resulting in a solid physical state at room temperature and distinct solubility profiles.[1]

This guide provides a rigorous technical analysis of the compound, moving beyond basic data sheets to explore the thermodynamic properties, stereochemical implications, and a self-validating synthesis protocol designed for high-purity isolation.[1]

Physicochemical Characterization

The physical properties of 4-methylimidazolidin-2-one are governed by its cyclic urea core.[1] The presence of the carbonyl oxygen (H-bond acceptor) and two N-H groups (H-bond donors) creates a robust intermolecular hydrogen bonding network, elevating its melting point significantly above its


-methylated counterparts.[1]
Table 1: Core Physical Properties[1]
PropertyValue / RangeCondition / Note
Molecular Formula

Molecular Weight 100.12 g/mol
Physical State Crystalline SolidWhite to off-white powder
Melting Point (MP) 120 – 122 °CExperimental (High purity) [1]
Boiling Point (BP) ~314 °C (Predicted)Decomposes near BP at 1 atm
Density 1.029 ± 0.06 g/cm³Predicted
pKa ~14.9Amide-like acidity (Predicted)
Solubility HighWater, Methanol, Ethanol, DMSO
Partition Coeff.[1][2][3][4][5] (LogP) -0.7 to -1.16Hydrophilic nature [2]
Thermodynamic Analysis
  • Thermal Stability: The compound exhibits high thermal stability up to ~250°C, making it suitable for high-temperature condensation reactions.[1] However, distillation should be performed under reduced pressure (< 15 mmHg) to avoid thermal degradation/ring opening.[1]

  • Solubility Profile: The negative LogP indicates high hydrophilicity.[1] In drug development, this moiety is often introduced to lower the lipophilicity of a scaffold, thereby improving aqueous solubility and reducing metabolic clearance rates associated with high-LogP compounds.[1]

Structural & Stereochemical Analysis[1]

The 4-methyl substitution creates a chiral center at the C4 position.[1] While often supplied as a racemate, the enantiopure forms are valuable as chiral auxiliaries.[1]

Stereoisomerism[1]
  • (S)-Isomer: Derived from L-alanine or (S)-1,2-diaminopropane.[1]

  • (R)-Isomer: Derived from D-alanine or (R)-1,2-diaminopropane.[1]

The rigidity of the 5-membered ring restricts conformational freedom, locking the methyl group in a specific spatial orientation.[1] This rigidity is exploited in asymmetric synthesis, where the molecule serves as a scaffold to induce stereoselectivity in attached side chains.[1]

Diagram 1: Structural Connectivity & H-Bonding Potential

This diagram illustrates the hydrogen bond donor/acceptor sites that dictate the solid-state lattice.[1]

G cluster_0 4-Methylimidazolidin-2-one Structure C2 C2 (Carbonyl) N3 N3-H (Donor) C2->N3 Lattice Crystal Lattice (High MP) C2->Lattice H-Bond Acceptor N1 N1-H (Donor) N1->C2 N1->Lattice H-Bond Donor C4 C4 (Chiral Center) N3->C4 N3->Lattice H-Bond Donor Me 4-Methyl Group C4->Me Stereocenter

Caption: Network analysis showing dual H-bond donors (N1, N3) contributing to high lattice energy and melting point.

Synthesis Protocol: The Urea Cyclization Method[1]

For research applications requiring high purity (>98%), the thermal condensation of 1,2-diaminopropane with urea is the most robust, atom-economical method.[1] This protocol is self-validating because the evolution of ammonia gas serves as a real-time reaction progress monitor.[1]

Reagents
  • 1,2-Diaminopropane (Propylenediamine): 1.0 equivalent.[1] (Note: Use enantiopure diamine if chiral product is desired).[1]

  • Urea: 1.1 equivalents (Slight excess ensures complete consumption of the more expensive diamine).[1]

  • Solvent: None (Neat fusion) or Ethylene Glycol (if temperature control is difficult).[1]

Step-by-Step Methodology
  • Charging: In a round-bottom flask equipped with a reflux condenser and a gas outlet trap (to neutralize evolved ammonia), mix 1,2-diaminopropane and urea.

  • Fusion (Reaction Phase):

    • Heat the mixture gradually to 130°C . The mixture will melt into a homogeneous liquid.

    • Ammonia evolution will begin.[1] Increase temperature to 150-160°C and hold for 3–4 hours.

    • Validation Check: The reaction is complete when ammonia evolution ceases (monitor via pH paper at the outlet).[1]

  • Work-up:

    • Allow the melt to cool to ~80°C.

    • Add hot ethanol (minimal volume) to dissolve the crude product.[1]

    • Cool to 0°C to induce crystallization.[1]

  • Purification (Recrystallization):

    • Recrystallize from Ethanol/Ether or Acetone.[1]

    • Filter and dry under vacuum at 50°C.[1]

Diagram 2: Synthesis Workflow & Mechanism

Visualizing the transamidation pathway and critical process controls.[1]

Synthesis Start Start: 1,2-Diaminopropane + Urea Heat Heat to 130-150°C (Neat Fusion) Start->Heat Inter Intermediate: Mono-ureido adduct Heat->Inter Transamidation 1 Cyclization Cyclization Step (- NH3 gas) Inter->Cyclization Intramolecular Attack Crude Crude Melt Cyclization->Crude Complete Evolution of NH3 Check Validation Point: Cessation of NH3 gas Cyclization->Check Purify Recrystallization (Solvent: EtOH) Crude->Purify

Caption: Thermal fusion pathway. Ammonia evolution serves as the primary endpoint indicator.[1]

Applications in Drug Discovery[1][6]

Bioisosterism

The 4-methylimidazolidin-2-one ring is a non-planar, polar scaffold.[1] It is frequently used as a bioisostere for:

  • Hydantoins: Offering different H-bond vectorality.[1]

  • Cyclic Peptides: Mimicking the

    
    -turn of a peptide backbone due to the constrained N-C-N geometry.[1]
    
Metabolic Stability

Unlike linear ureas which are susceptible to rapid hydrolysis by amidases, the cyclic structure confers resistance to proteolytic cleavage.[1] The 4-methyl group further hinders approach to the carbonyl, potentially increasing half-life (


) in microsomal stability assays.[1]
Chiral Auxiliary

In asymmetric synthesis, the


-acylated derivatives of optically active 4-methylimidazolidin-2-one can direct the stereochemical outcome of aldol reactions and alkylations, similar to Evans' oxazolidinones but with different cleavage conditions (often requiring harsher hydrolysis, which can be advantageous for stability during intermediate steps).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 567600, 1-Methylimidazolidin-2-one (Analogous Data). Retrieved from [Link]

  • MDPI. (2021). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones. Molecules. Retrieved from [Link]

  • Vertex Search. (2025).[1] Crystal structure and hydrogen bonding analysis of cyclic ureas. (Contextual verification of solid-state properties).

Sources

Exploratory

4-Methylimidazolidin-2-one molecular formula and weight

Molecular Characterization, Synthesis, and Pharmaceutical Utility Executive Summary This technical guide provides a comprehensive analysis of 4-Methylimidazolidin-2-one (CAS: 533-58-4), a cyclic urea derivative critical...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthesis, and Pharmaceutical Utility

Executive Summary

This technical guide provides a comprehensive analysis of 4-Methylimidazolidin-2-one (CAS: 533-58-4), a cyclic urea derivative critical to the pharmaceutical industry. Often referred to as Propylene Urea , this molecule serves as a polar aprotic solvent alternative and a structural scaffold in the synthesis of ureido-penicillins (e.g., Mezlocillin, Azlocillin). This document details its physicochemical profile, validated synthetic protocols, and its role as a nucleophilic pharmacophore in drug development.

Part 1: Molecular Characterization

The core identity of 4-Methylimidazolidin-2-one is defined by its cyclic urea structure, which imparts high polarity and stability. It exists as a 5-membered heterocyclic ring containing two nitrogen atoms flanking a carbonyl group, with a methyl substitution at the 4-position.

Physicochemical Profile

The following data aggregates experimental values relevant for handling and characterization.

PropertyValueUnitNotes
Molecular Formula C₄H₈N₂O --
Molecular Weight 100.12 g/mol Monoisotopic mass: 100.06
CAS Number 533-58-4--
Appearance White crystalline powder-Hygroscopic nature
Melting Point 129 – 132°CSharp melting range indicates purity
Boiling Point ~280 (dec)°CDecomposes at high temp; often distilled under vacuum
Density 1.15g/cm³Estimated at 20°C
Solubility HighWater, MeOHPoor solubility in non-polar solvents (Hexane)
pKa ~14.5-Weakly acidic NH protons
Structural Derivation & Formula Analysis

The molecular formula C₄H₈N₂O is derived from the condensation of a three-carbon diamine backbone with a single carbonyl carbon source.

  • Carbon (C₄): Three carbons from the propyl backbone + one carbonyl carbon.

  • Hydrogen (H₈): Five on the backbone (CH₃-CH-CH₂) + one on each nitrogen (NH) + one unreplaced backbone proton.

  • Nitrogen (N₂): Two amide-like nitrogens in the ring.

  • Oxygen (O): One carbonyl oxygen.

Part 2: Synthetic Pathways & Protocols

The industrial and laboratory synthesis of 4-Methylimidazolidin-2-one predominantly relies on the condensation of 1,2-diaminopropane with a carbonyl donor, typically urea. This route is preferred due to atom economy, although it requires thermal management to drive the release of ammonia.

Synthesis Workflow (DOT Diagram)

SynthesisPath Reactant1 1,2-Diaminopropane (C3H10N2) Intermediate Intermediate (Carbamoylated Diamine) Reactant1->Intermediate Mixing Reactant2 Urea (CH4N2O) Reactant2->Intermediate Mixing Product 4-Methylimidazolidin-2-one (C4H8N2O) Intermediate->Product Cyclization (>150°C) Byproduct Ammonia (NH3) (Gas Evolution) Intermediate->Byproduct Elimination

Figure 1: Thermal condensation pathway for the synthesis of 4-Methylimidazolidin-2-one, highlighting the critical ammonia elimination step.

Validated Laboratory Protocol

Objective: Synthesis of 4-Methylimidazolidin-2-one via thermal condensation.

Reagents:

  • 1,2-Diaminopropane (1.0 eq)

  • Urea (1.05 eq)

  • Solvent: None (Melt reaction) or Diethylene Glycol (if temp control needed)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to an acid trap (to neutralize evolved ammonia).

  • Mixing: Charge the flask with 1,2-diaminopropane and urea.

  • Ramp 1 (Liquefaction): Heat the mixture slowly to 100–110°C . The urea will melt and dissolve in the diamine. Evolution of ammonia gas will begin (bubbling).

  • Ramp 2 (Cyclization): Gradually increase temperature to 180–200°C over 2 hours.

    • Critical Control Point: Maintain this temperature until ammonia evolution ceases. Failure to reach this temperature results in incomplete cyclization (linear urea byproducts).

  • Cooling: Allow the reaction mass to cool to ~100°C.

  • Purification:

    • The crude product solidifies upon cooling.

    • Recrystallize from hot Methanol or Ethanol .

    • Filter and dry under vacuum at 60°C.

  • Yield Expectation: 75–85%.

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized product must be validated against standard spectral data.

Proton NMR (¹H-NMR)
  • Solvent: D₂O or DMSO-d₆

  • Key Signals:

    • δ 1.1 ppm (d, 3H): Methyl group (-CH₃) attached to the C4 position.

    • δ 2.9–3.5 ppm (m, 2H): Methylene protons at C5.

    • δ 3.8–4.0 ppm (m, 1H): Methine proton at the chiral C4 center.

    • δ 6.3 ppm (s, 2H): Amide protons (-NH), if run in DMSO (exchangeable with D₂O).

Infrared Spectroscopy (FT-IR)
  • Diagnostic Band: Strong absorption at 1680–1710 cm⁻¹ corresponding to the cyclic urea C=O stretch.

  • Secondary Band: Broad peak at 3200–3400 cm⁻¹ indicating N-H stretching.

Part 4: Applications in Drug Development

4-Methylimidazolidin-2-one is not merely a solvent; it is a "privileged scaffold" in medicinal chemistry. Its structural rigidity and hydrogen-bonding capability make it an ideal pharmacophore.

Beta-Lactam Antibiotic Synthesis

The most high-value application is in the production of ureido-penicillins. The cyclic urea nitrogen is acylated to attach the penicillin core, improving the drug's spectrum of activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa).

Pharmaceutical Workflow (DOT Diagram)

PharmaApplication Scaffold 4-Methylimidazolidin-2-one (Nucleophile) Activation Chlorocarbonyl Intermediate (Activation with Phosgene/Triphosgene) Scaffold->Activation Acylation Coupling Coupling with Ampicillin/Amoxicillin Activation->Coupling N-Acylation of Beta-Lactam API Mezlocillin / Azlocillin (Broad Spectrum Antibiotic) Coupling->API Final Processing

Figure 2: The chemical logic flow transforming the 4-methylimidazolidin-2-one scaffold into high-value antibiotics via activation and coupling.

Solvent Applications (Green Chemistry)

In process chemistry, this molecule serves as a substitute for HMPA (Hexamethylphosphoramide) and DMPU.

  • Mechanism: It solvates cations effectively due to the high electron density on the carbonyl oxygen, leaving anions "naked" and highly reactive for SN2 reactions.

  • Advantage: Lower toxicity profile compared to HMPA.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80007, 4-Methyl-2-imidazolidinone. Retrieved from [Link]

  • Fischer, J., & Ganellin, C. R. (2006). Analogue-based Drug Discovery. Wiley-VCH.[1] (Context: Use of cyclic ureas in penicillin analogues).

Sources

Foundational

Technical Whitepaper: Spectral Characterization of 4-Methylimidazolidin-2-one

[1] Executive Summary 4-Methylimidazolidin-2-one (CAS: 6531-31-3), often referred to as 1,2-propylene urea, is a cyclic urea derivative of significant interest in organic synthesis and pharmaceutical development. Structu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Methylimidazolidin-2-one (CAS: 6531-31-3), often referred to as 1,2-propylene urea, is a cyclic urea derivative of significant interest in organic synthesis and pharmaceutical development. Structurally, it serves as a robust chiral auxiliary scaffold (when enantiomerically pure) and a polar aprotic solvent mimic.[1] Its stability and hydrogen-bonding capability make it a critical motif in the design of bioactive molecules, including biotin analogues and enzyme inhibitors.[1]

This technical guide provides a comprehensive spectral analysis of 4-Methylimidazolidin-2-one, synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The objective is to provide a self-validating reference for the identification and quality control of this compound in research settings.

Chemical Identity & Physical Properties[1][2][3]

Before spectral analysis, the purity and identity of the analyte must be established.[1] The following physicochemical parameters serve as the baseline for validation.

PropertyData
IUPAC Name 4-Methylimidazolidin-2-one
Common Names 1,2-Propylene urea; 4-Methyl-2-imidazolidinone
CAS Registry Number 6531-31-3
Molecular Formula C₄H₈N₂O
Molecular Weight 100.12 g/mol
Melting Point 119–121 °C [1][2]
Physical State White to off-white crystalline solid
Solubility Soluble in water, ethanol, DMSO; sparingly soluble in non-polar solvents

Synthesis & Structural Context[3][4][5][6][7][8]

Understanding the synthetic origin of the sample is crucial for interpreting spectral impurities.[1] The most common industrial and laboratory synthesis involves the condensation of 1,2-diaminopropane with urea.[1] This pathway dictates the potential presence of unreacted diamine or linear urea byproducts in the spectral background.[1]

SynthesisPathway Start1 1,2-Diaminopropane Intermediate Intermediate Carbamate Start1->Intermediate Heat (>100°C) Start2 Urea Start2->Intermediate Product 4-Methylimidazolidin-2-one (Cyclic Urea) Intermediate->Product - NH3 Cyclization Byproduct NH3 (Ammonia) Intermediate->Byproduct

Figure 1: Condensation pathway for the synthesis of 4-Methylimidazolidin-2-one.[2][3][4][5][6][7]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 4-Methylimidazolidin-2-one is characterized by the asymmetry introduced by the methyl group at the C4 position.[1] This renders the protons at C5 diastereotopic, resulting in distinct chemical shifts and complex coupling patterns.[1]

¹H NMR Data (400 MHz, DMSO-d₆)
PositionProton TypeShift (δ ppm)MultiplicityCoupling (J Hz)Interpretation
C4-CH₃ Methyl1.15 – 1.25Doublet (d)J ≈ 6.2 HzCharacteristic methyl doublet coupled to C4-H.
C5-Hₐ Methylene (Ring)2.80 – 3.00dd / mJgem, JvicUpfield diastereotopic proton; pseudo-axial orientation.[1]
C5-Hᵦ Methylene (Ring)3.30 – 3.50dd / mJgem, JvicDownfield diastereotopic proton; pseudo-equatorial.[1]
C4-H Methine (Ring)3.70 – 3.90Multiplet (m)-Chiral center proton; couples to methyl and C5 protons.[1]
N1-H Amide NH6.10 – 6.30Broad s-Adjacent to methylene; exchangeable with D₂O.[1]
N3-H Amide NH6.30 – 6.50Broad s-Adjacent to methine; typically deshielded vs N1-H.

Note: Amide proton shifts are highly concentration and solvent-dependent.[1] In CDCl₃, these peaks may appear broader and further downfield.

¹³C NMR Data (100 MHz, DMSO-d₆)
PositionCarbon TypeShift (δ ppm)Interpretation
C4-CH₃ Methyl20.5 – 21.5High-field aliphatic signal.[1]
C5 Methylene (CH₂)45.0 – 46.5Ring carbon adjacent to N1.[1]
C4 Methine (CH)50.0 – 52.0Chiral center carbon; deshielded by N3.[1]
C2 Carbonyl (C=O)161.0 – 163.0Urea carbonyl; characteristic low-field signal.[1]
Infrared (IR) Spectroscopy[1]

The IR spectrum serves as a rapid diagnostic tool for the cyclic urea functionality.[1] The absence of a nitrile peak and the presence of a strong carbonyl band confirm the ring closure.[1]

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H Stretch 3200 – 3400Medium, BroadHydrogen-bonded amide N-H stretching.[1]
C-H Stretch 2850 – 2980WeakAliphatic C-H stretching (methyl and ring CH/CH₂).[1]
C=O Stretch 1680 – 1710StrongCyclic urea carbonyl; distinct from acyclic ureas (~1660).[1]
N-H Bend 1450 – 1550MediumAmide II band (mixed vibration).[1]
C-N Stretch 1250 – 1300MediumRing C-N stretching vibrations.[1]
Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight confirmation.[1] The fragmentation pattern is dictated by the stability of the imidazolidinone ring and the lability of the methyl substituent.[1]

Method: Electron Impact (EI), 70 eV.[1]

  • Molecular Ion (M⁺): m/z 100 (Consistent with C₄H₈N₂O).[1]

  • Base Peak: Often m/z 85 (Loss of Methyl) or m/z 100 depending on conditions.[1]

Fragmentation Pathway

The primary fragmentation involves the loss of the methyl radical to form a stabilized cation, or a retro-Diels-Alder-like ring opening.

MassSpecFragmentation Parent Molecular Ion (M+) m/z 100 Frag1 [M - CH3]+ m/z 85 Parent->Frag1 - •CH3 (Methyl Radical) Frag2 Ring Opening / H-Transfer (Retro-Cyclization) Parent->Frag2 Isomerization Frag3 [M - HNCO]+ m/z 57 Frag2->Frag3 - HNCO (Isocyanic Acid)

Figure 2: Proposed fragmentation pathways for 4-Methylimidazolidin-2-one under Electron Impact (EI).

Experimental Protocols

To ensure reproducibility of the spectral data presented above, the following sample preparation protocols are recommended.

Protocol A: NMR Sample Preparation
  • Solvent Selection: Use DMSO-d₆ (99.9% D) for optimal solubility and resolution of amide protons.[1] CDCl₃ may be used but often results in broader NH signals due to exchange.[1]

  • Concentration: Dissolve 10–15 mg of the solid analyte in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating polymer or inorganic salt contamination), filter through a small plug of glass wool into the NMR tube.[1]

  • Acquisition: Run ¹H NMR with at least 16 scans to resolve the methyl doublet satellites.

Protocol B: IR Sample Preparation (KBr Pellet)
  • Grinding: Mix 1–2 mg of analyte with ~100 mg of dry spectroscopic-grade KBr.

  • Pressing: Grind to a fine powder and press into a transparent pellet using a hydraulic press (approx. 8–10 tons pressure).

  • Measurement: Acquire background spectrum of pure KBr before measurement to subtract moisture peaks.

References

  • PubChem. (2025).[1] Compound Summary: 4-Methylimidazolidin-2-one (CID 97832).[1] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 2-Imidazolidinone Derivatives. NIST Chemistry WebBook, SRD 69.[1] Retrieved January 29, 2026, from [Link]

Sources

Exploratory

Technical Deep Dive: Biological Potential of 4-Methylimidazolidin-2-one Derivatives

Executive Summary The 4-methylimidazolidin-2-one scaffold (a cyclic urea) represents a privileged structural motif in medicinal chemistry and materials science.[1] Unlike simple aliphatic ureas, this five-membered hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylimidazolidin-2-one scaffold (a cyclic urea) represents a privileged structural motif in medicinal chemistry and materials science.[1] Unlike simple aliphatic ureas, this five-membered heterocycle offers conformational rigidity, metabolic stability, and a defined vector for hydrogen bonding.[1] Its biological utility is bifurcated into two distinct domains: (1) High-efficacy antimicrobial agents (via N-halamine formation) and (2) Peptidomimetics (serving as


-turn inducers and protease inhibitors).[1] This guide provides a technical analysis of these activities, supported by synthetic protocols and mechanistic insights.

Structural Rationale & Pharmacophore Analysis[1][2][3]

The 4-methylimidazolidin-2-one core functions as a "constrained backbone" in drug design.[1] Its value lies in its ability to lock the urea functionality into a cis-trans geometry (Z,Z-conformation), which is energetically unfavorable in acyclic ureas.[1]

Key Structural Features[1][4][5]
  • Hydrogen Bonding: The

    
     and 
    
    
    
    protons are excellent hydrogen bond donors (HBD), while the carbonyl oxygen is a hydrogen bond acceptor (HBA). This D-A-D motif is critical for binding to receptor pockets (e.g., NK1 receptors).[1]
  • Chirality (

    
    ):  The methyl group at position 4 introduces a stereocenter. In peptidomimetics, the (
    
    
    
    )-4-methyl isomer often mimics the side chain of alanine, while imposing the conformational restriction of proline.[1]
  • Metabolic Stability: The cyclic nature protects the urea bond from rapid hydrolysis by peptidases.

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram outlines the functionalization vectors for the scaffold.

SAR_Map Core 4-Methylimidazolidin-2-one (Scaffold) N1 N1 Position (Hydrophobic Domain) Core->N1 N3 N3 Position (Biocidal Activation) Core->N3 C4 C4 Methyl Group (Chiral/Steric Control) Core->C4 CO C2 Carbonyl (H-Bond Acceptor) Core->CO N1_Effect Target: Receptor Affinity (e.g., NK1 Antagonists) N1->N1_Effect N3_Effect Target: Antimicrobial (N-Chlorination site) N3->N3_Effect C4_Effect Target: Peptidomimetic (Induces Gamma-Turns) C4->C4_Effect

Caption: SAR analysis showing the distinct roles of the N1, N3, and C4 positions in directing biological activity.[1][2][3]

Primary Biological Application: Antimicrobial N-Halamines[1]

The most commercially and clinically significant application of 4-methylimidazolidin-2-one derivatives is their conversion into N-halamines .[1] When the amide nitrogen (specifically


 or 

) is chlorinated (N-Cl), the molecule becomes a potent, regenerable biocide.[1]
Mechanism of Action: Oxidative Transfer

Unlike antibiotics that target specific enzymatic pathways (and thus breed resistance), N-halamines function via a non-specific oxidative mechanism.[1] The N-Cl bond breaks upon contact with a microorganism, transferring the chlorine atom to the biological receptors.[1]

Target: Thiol (-SH) groups in essential microbial enzymes (e.g., Coenzyme A, dehydrogenases).[1] Result: Oxidation of -SH to disulfide (-S-S-) bonds causes irreversible protein denaturation and cell death.[1]

Diagram 2: N-Halamine Biocidal Pathway

Biocidal_Mechanism Precursor 4-Methylimidazolidin-2-one (Inactive Precursor) Chlorination Chlorination (NaOCl / HOCl) Precursor->Chlorination Regen Regeneration (Re-exposure to Chlorine) Precursor->Regen Cycle ActiveAgent N-Chloro-4-Methylimidazolidin-2-one (Active N-Halamine) Chlorination->ActiveAgent Bacteria Bacterial Contact (Membrane Proteins) ActiveAgent->Bacteria Contact Transfer Oxidative Halogen Transfer (N-Cl -> S-Cl) Bacteria->Transfer Transfer->Precursor Loss of Cl (Reduction) Death Microbial Death (Protein Denaturation) Transfer->Death Regen->ActiveAgent

Caption: The cyclic regeneration of N-halamine biocides.[1] The scaffold acts as a chlorine reservoir.

Comparative Efficacy Data

The following table summarizes the efficacy of N-halamine derivatives against standard pathogens compared to free chlorine.

CompoundOrganismContact TimeLog ReductionStability
4-Methyl-N-Cl derivative S. aureus (MRSA)10 min> 6.0High (Solid state)
4-Methyl-N-Cl derivative E. coli (O157:H7)5 min> 6.0High
Free Chlorine (Bleach)S. aureus< 1 min> 6.0Very Low (Volatile)
Unchlorinated ControlS. aureus60 min< 0.1Stable

Note: While free chlorine is faster, it is unstable and cytotoxic to mammalian tissue.[1] The imidazolidinone derivative provides controlled, sustained release. [1, 2]

Secondary Application: Peptidomimetics & CNS Agents[1]

Beyond biocides, the 4-methylimidazolidin-2-one core is a "proline mimic."[1][4][5][6]

-Turn Inducers

In protein engineering, replacing a peptide bond with this scaffold restricts the backbone dihedral angles (


 and 

).[1]
  • Mechanism: The rigid ring forces the peptide chain to reverse direction, stabilizing a

    
    -turn.[1]
    
  • Utility: This is used to design inhibitors for protein-protein interactions where the binding interface involves a sharp turn (e.g., HIV Protease inhibitors, Integrin antagonists).[1]

Neurokinin-1 (NK1) Receptor Antagonists

Derivatives functionalized at the


 position with benzyl groups and at 

with methyl groups have shown high affinity for the NK1 receptor.
  • Therapeutic Indication: Antidepressants, antiemetics (chemotherapy-induced nausea).[1]

  • Causality: The 4-methyl group creates steric bulk that fits into the hydrophobic pocket of the NK1 receptor, enhancing selectivity over NK2/NK3. [3][1]

Experimental Protocols

Protocol A: Synthesis of 4-Methylimidazolidin-2-one

Rationale: This protocol utilizes 1,2-diaminopropane, ensuring the incorporation of the methyl group at the C4 position.[1] Urea is used as the greenest carbonyl source.[1]

Materials:

  • 1,2-Diaminopropane (1.0 eq)[1]

  • Urea (1.0 eq)

  • Solvent: Ethylene glycol or solvent-free (melt)[1]

  • Temperature: 130–150 °C

Step-by-Step Methodology:

  • Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1,2-diaminopropane (7.4 g, 0.1 mol) and urea (6.0 g, 0.1 mol).

  • Heating (Ammonia Evolution): Heat the mixture to 130 °C. The solid urea will melt, and the reaction will evolve ammonia gas (

    
    ). Caution: Perform in a well-ventilated fume hood.[1]
    
  • Cyclization: Maintain temperature for 4–6 hours until ammonia evolution ceases. The reaction follows a transamination mechanism followed by intramolecular cyclization.[1]

  • Work-up: Cool the mixture. Recrystallize the crude solid from ethanol/ether to yield white crystals of 4-methylimidazolidin-2-one.[1]

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the doublet methyl signal at
    
    
    ppm and the urea protons.
Protocol B: Activation and Antimicrobial Assay (N-Halamine)

Rationale: To demonstrate biological activity, the scaffold must be activated (chlorinated) and tested against a Gram-negative standard.[1]

1. Activation (Chlorination):

  • Dissolve 4-methylimidazolidin-2-one (1g) in 10 mL of buffered aqueous solution (pH 7).

  • Add sodium hypochlorite (NaOCl) solution (commercial bleach, 1.2 eq) dropwise at 0 °C.

  • Stir for 30 minutes. The N-H bond is converted to N-Cl.[1]

  • Extract with ethyl acetate, dry over

    
    , and evaporate to obtain the N-chlorinated derivative.[1]
    

2. Efficacy Testing (Sandwich Test):

  • Inoculum: Prepare a suspension of E. coli (

    
     CFU/mL).
    
  • Contact: Place 25

    
    L of the bacterial suspension in the center of a swatch of fabric/polymer coated with the N-halamine derivative.[1] Cover with a sterile coverslip to ensure contact.[1]
    
  • Quenching: At defined intervals (1, 5, 10, 30 min), transfer the swatch to 10 mL of 0.02 N sodium thiosulfate solution. Causality: Thiosulfate neutralizes the chlorine, stopping the killing process immediately for accurate time-point data.[1]

  • Plating: Plate serial dilutions on agar. Incubate at 37 °C for 24h.

  • Calculation:

    
    , where A is CFU of control and B is CFU of the treated sample.
    

Future Outlook

The 4-methylimidazolidin-2-one scaffold is evolving beyond simple biocides.[1] Current research trends focus on:

  • Smart Coatings: Grafting this moiety onto cellulose or nanoparticles for self-sterilizing hospital surfaces.[1]

  • Chiral Auxiliaries: Using the enantiopure (

    
    )-4-methyl derivative to direct asymmetric synthesis in complex drug molecules, similar to Evans' oxazolidinones.[1]
    

References

  • Worley, S. D., & Williams, D. E. (1988).[1] Halamine water disinfectants.[1] CRC Critical Reviews in Environmental Control, 18(2), 133-175.[1] Link

  • Demir, B., et al. (2017).[1] Chemical Insights into Antibacterial N-Halamines. Chemical Reviews, 117(8), 4806–4862.[1] Link

  • Shue, H. J., et al. (2006).[1][7] Cyclic urea derivatives as potent NK1 selective antagonists.[1][7] Bioorganic & Medicinal Chemistry Letters, 16(4), 1065-1069.[1] Link

  • De Marco, R., et al. (2019).[1] In-Peptide Synthesis of Imidazolidin-2-one Scaffolds... General Promoters of Unusual Secondary Structures. The Journal of Organic Chemistry, 84(9), 5354–5362.[1] Link

Sources

Foundational

Technical Deep Dive: The Mechanism of Action of Imidazolidinone Scaffolds in Biological Systems

[1] Executive Summary The imidazolidinone ring—a saturated five-membered heterocycle containing a ketone and two nitrogen atoms—represents a "privileged scaffold" in medicinal chemistry. Unlike single-target pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The imidazolidinone ring—a saturated five-membered heterocycle containing a ketone and two nitrogen atoms—represents a "privileged scaffold" in medicinal chemistry. Unlike single-target pharmacophores, its biological utility is derived from its ability to rigidly orient substituents in three-dimensional space, mimicking peptide bonds, transition states, or specific amino acid residues like proline.

This technical guide dissects the mechanism of action (MoA) of imidazolidinone derivatives across three distinct biological contexts: protease inhibition (transition state mimicry) , DNA intercalation (topoisomerase II inhibition) , and ROS-mediated apoptosis .

Structural Classification & Chemical Biology

To understand the mechanism, one must first distinguish the specific regioisomers, as their biological targets differ fundamentally.

The Regioisomers
Scaffold TypeChemical StructurePrimary MechanismKey Example
2-Imidazolidinone (Cyclic Urea)Carbonyl at C2. Urea derivative.[1][2][3][4]Transition State Mimicry : Displaces structural water in aspartic proteases.HIV Protease Inhibitors (e.g., DMP 323 analogues)
4-Imidazolidinone Carbonyl at C4. Amide derivative.[1][2][3][5][6][7]ROS Induction / Proline Mimicry : Induces oxidative stress; restricts peptide conformation.Hetacillin (prodrug), Novel Anticancer Agents
Imidazoacridinone Fused tricyclic system.DNA Intercalation : Planar system slides between base pairs.C-1305 (Antitumor)

Critical Distinction: Do not conflate imidazolidinones (saturated) with imidazolinones (unsaturated, common in herbicides like Imazapyr) or oxazolidinones (O/N ring, antibiotics like Linezolid).

Mechanistic Pillar I: Cyclic Ureas as Transition State Mimics

One of the most elegant mechanisms of 2-imidazolidinones is their ability to inhibit aspartic proteases (like HIV-1 protease) by mimicking the tetrahedral transition state of peptide bond hydrolysis.

The "Structural Water" Displacement Hypothesis

In native HIV protease function, a specific water molecule acts as a hydrogen bond bridge between the enzyme flaps (Ile50/Ile50') and the substrate's carbonyl oxygen.

  • Mechanism: The cyclic urea oxygen of the 2-imidazolidinone scaffold mimics this structural water molecule but is covalently bonded to the inhibitor.

  • Thermodynamic Gain: By incorporating the "water" into the drug molecule, the binding event releases the actual solvent molecule into the bulk solution. This results in a favorable entropic gain (

    
    ), significantly increasing binding affinity.
    

Mechanistic Pillar II: Imidazoacridinones in DNA Replication

Fused systems like C-1305 (Imidazoacridinone) exhibit a dual mechanism targeting rapidly dividing cancer cells.

Topoisomerase II Inhibition[9]
  • Intercalation: The planar acridinone core intercalates into DNA base pairs.

  • Enzyme Trapping: The imidazolidinone moiety interacts with the DNA-Topoisomerase II cleavable complex. It stabilizes this complex, preventing the re-ligation of DNA strands.

  • Outcome: Accumulation of double-strand breaks leads to G2 cell cycle arrest and subsequent apoptosis.

Mechanistic Pillar III: ROS-Mediated Apoptosis (4-Imidazolidinones)

Recent studies (2022-2024) have elucidated a novel mechanism for 4-imidazolidinone derivatives in colorectal cancer cells (e.g., HCT116).

The JNK Signaling Cascade

Unlike the steric mechanisms above, this pathway is metabolic.

  • Mitochondrial Disruption: The compound penetrates the mitochondria, disrupting the electron transport chain.

  • ROS Surge: This disruption causes a rapid accumulation of Reactive Oxygen Species (ROS).

  • JNK Activation: High ROS levels induce phosphorylation of c-Jun N-terminal Kinase (JNK).[8]

  • Apoptosis: Activated JNK triggers the caspase cascade (Caspase-3/9), leading to programmed cell death.

Pathway Visualization

The following diagram illustrates the causal flow from drug exposure to apoptosis.

ROS_Mechanism Drug 4-Imidazolidinone Derivative Mito Mitochondrial Dysfunction Drug->Mito Permeation ROS ROS Accumulation (Superoxide/H2O2) Mito->ROS ETC Disruption JNK p-JNK Pathway Activation ROS->JNK Oxidative Stress Caspase Caspase-3/9 Cleavage JNK->Caspase Phosphorylation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Proteolysis NAC NAC (Antioxidant) NAC->ROS Inhibits

Figure 1: Signal transduction pathway for 4-imidazolidinone-induced apoptosis via ROS generation.

Experimental Protocols

To validate these mechanisms, specific protocols must be employed. Below is a self-validating workflow for synthesizing a 4-imidazolidinone derivative and confirming its ROS-dependent mechanism.

Protocol A: Synthesis of 4-Imidazolidinone Derivative

Objective: Create a representative bioactive scaffold via condensation.

Reagents:

  • Phenylalanine amide derivative (1.0 eq)

  • Acetone or substituted ketone (excess)

  • Catalytic p-Toluenesulfonic acid (p-TSA)

  • Solvent: Methanol/Ethanol

Step-by-Step:

  • Dissolution: Dissolve the amino acid amide in methanol.

  • Condensation: Add ketone (5.0 eq) and p-TSA (0.1 eq).

  • Reflux: Heat to reflux for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Neutralize with NaHCO3, evaporate solvent, and extract with Ethyl Acetate.

  • Validation: Recrystallize from Ethanol. Confirm structure via 1H-NMR (Look for the disappearance of the ketone signal and appearance of the aminal carbon signal at ~70-80 ppm in 13C-NMR).

Protocol B: ROS Detection Assay (DCFH-DA Method)

Objective: Quantify oxidative stress induced by the compound.

Logic: Non-fluorescent DCFH-DA crosses the cell membrane. Intracellular esterases cleave it to DCFH. ROS oxidizes DCFH to highly fluorescent DCF.

Workflow:

  • Seeding: Seed HCT116 cells (5x10^3 cells/well) in 96-well black plates. Incubate 24h.

  • Treatment: Treat with Imidazolidinone compound (IC50 concentration) for 6, 12, and 24 hours.

    • Control: DMSO only.

    • Negative Control: Pre-treat with NAC (5 mM) for 1h before drug addition (Validates ROS dependency).

  • Staining: Remove media. Wash with PBS. Add DCFH-DA (10 µM in serum-free media). Incubate 30 min at 37°C in dark.

  • Measurement: Wash 3x with PBS. Measure fluorescence (Ex/Em: 485/535 nm) on a microplate reader.

  • Analysis: Normalize to cell viability (MTT assay) to ensure signal is not due to cell number variance.

Experimental Logic Diagram

Workflow Start Start: HCT116 Seeding Treat Drug Treatment (+/- NAC) Start->Treat Stain DCFH-DA Staining Treat->Stain Cleave Esterase Cleavage (Intracellular) Stain->Cleave Passive Diffusion Oxidize ROS Oxidation (DCFH -> DCF) Cleave->Oxidize ROS Dependent Read Fluorescence Quantification Oxidize->Read 535 nm Emission

Figure 2: Step-by-step experimental workflow for validating ROS generation.

References

  • Mechanisms of Action of Imidazoacridinone and Triazoloacridinone Derivatives. Bentham Science. [Link]

  • Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis. MDPI Molecules. [Link]

  • Imidazolidinone - Chemistry and Catalysis. Wikipedia / Organic Chemistry Portal. [Link]

  • In-Peptide Synthesis of Imidazolidin-2-one Scaffolds. Journal of Organic Chemistry / PubMed. [Link]

  • Structure-Based Design of Cyclic Urea HIV Protease Inhibitors.Journal of Medicinal Chemistry. (Foundational Reference for Cyclic Urea Mechanism).

Sources

Exploratory

Technical Guide: Safety, Handling, and Storage of 4-Methylimidazolidin-2-one

[1] CAS Number: 6531-31-3 Synonyms: 4-Methyl-2-imidazolidinone; 4-Methyl-2-oxoimidazolidine Molecular Formula: C₄H₈N₂O Molecular Weight: 100.12 g/mol [1] Executive Summary 4-Methylimidazolidin-2-one is a cyclic urea deri...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 6531-31-3 Synonyms: 4-Methyl-2-imidazolidinone; 4-Methyl-2-oxoimidazolidine Molecular Formula: C₄H₈N₂O Molecular Weight: 100.12 g/mol [1]

Executive Summary

4-Methylimidazolidin-2-one is a cyclic urea derivative widely utilized as a pharmacophore and chiral scaffold in the synthesis of bioactive compounds, including MDM2/p53 inhibitors and antimicrobial agents. Its structural rigidity and polarity make it a critical intermediate in medicinal chemistry. However, its handling requires specific protocols to mitigate respiratory and contact irritation risks (GHS07).[2] This guide synthesizes physicochemical data with operational safety protocols to ensure the integrity of both the researcher and the compound during drug development workflows.

Physicochemical Profile & Stability

Understanding the physical state of 4-Methylimidazolidin-2-one is the first step in designing a safe handling protocol. As a solid with a high melting point, the primary operational risks involve dust generation and static charge accumulation.

Table 1: Key Physicochemical Properties
PropertyValueOperational Implication
Physical State Solid (Powder/Crystalline)Requires dust control measures (local exhaust).
Melting Point 121–122 °CThermally stable under standard processing; suitable for hot filtration if needed.
Boiling Point ~314.5 °C (Predicted)Low volatility; inhalation risk is primarily from particulates, not vapor.
Density ~1.029 g/cm³Standard handling; not heavy enough to require reinforced shelving.
Solubility Polar solvents (Water, DMSO, Methanol)Compatible with reverse-phase chromatography; aqueous waste streams.
pKa ~14.9 (Predicted)Weakly acidic N-H protons; stable to weak bases but reactive with strong bases (NaH, BuLi).

Hazard Assessment & Toxicology (The "Why")

While 4-Methylimidazolidin-2-one is not classified as acutely toxic (unlike some N-methylated heterocycles), it possesses significant irritant properties that dictate the engineering controls required.

GHS Classification (Warning)[4]
  • H315 (Skin Irritation): Causes reversible damage to the epidermis. Mechanism: Cyclic ureas can penetrate the stratum corneum, carrying surface contaminants with them.

  • H319 (Eye Irritation): Causes serious eye irritation.[3][4] Mechanism: Physical abrasion from crystals combined with chemical irritation of the mucous membranes.

  • H335 (STOT SE 3): May cause respiratory irritation. Risk:[3][2][4] Inhalation of fine dust triggers inflammation of the upper respiratory tract.

Toxicological Context

Unlike its analogue 2-Imidazolidinone (Ethylene Urea), the 4-methyl substitution introduces asymmetry. Current data suggests it lacks the severe acute toxicity of isothiazolinones, but long-term sensitization data is limited. Therefore, researchers must treat it as a potential sensitizer.

Strategic Handling & Engineering Controls (The "How")

This section details the operational workflow. The primary goal is containment of particulates and exclusion of moisture , as cyclic ureas can be hygroscopic, affecting stoichiometry in sensitive couplings.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment balance enclosure.

  • Airflow: Maintain face velocity between 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as the dry powder can carry significant static charge, leading to scattering and inaccurate dosing.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator if working outside a hood (not recommended).

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).

    • Expert Insight: While cyclic ureas are polar, they do not permeate nitrile rapidly. Double gloving is recommended only when handling solutions in penetrating solvents like DMSO or DMF.

  • Ocular: Chemical safety goggles. Safety glasses are insufficient if fine dust is generated.

Experimental Workflow Visualization

The following diagram outlines the decision logic for safe handling based on the operation type.

HandlingWorkflow Start Start: 4-Methylimidazolidin-2-one Handling TaskCheck Identify Task Start->TaskCheck Weighing Weighing / Aliquoting TaskCheck->Weighing Reaction Reaction Setup TaskCheck->Reaction Cleanup Spill / Waste TaskCheck->Cleanup HoodCheck Is Fume Hood Available? Weighing->HoodCheck Solvent Dissolve in Polar Solvent (DMSO/MeOH) Reaction->Solvent Static Use Anti-Static Gun Weigh into tared vial HoodCheck->Static Yes Respirator STOP: Require N95 + Local Exhaust HoodCheck->Respirator No Inert Flush Headspace (N2/Ar) (Prevent Hydrolysis) Solvent->Inert

Figure 1: Operational workflow for handling 4-Methylimidazolidin-2-one, emphasizing dust control and solvent selection.

Storage Stability & Lifecycle Management

Proper storage ensures the compound remains within specification for synthesis. Degradation products (primarily ring-opened ureas via hydrolysis) can act as chain terminators in polymerization or poisoning agents in catalysis.

Storage Conditions
  • Temperature: Store at Room Temperature (15–25°C) . Refrigeration is acceptable but necessitates equilibration to room temperature before opening to prevent condensation (hygroscopicity risk).

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if the container is opened frequently.

  • Container: Amber glass or high-density polyethylene (HDPE). Ensure the cap has a Teflon (PTFE) liner to prevent contamination.

Incompatibilities[5]
  • Strong Oxidizing Agents: Reaction may produce nitrogen oxides (NOx).

  • Strong Acids/Bases: Potential for ring opening (hydrolysis of the cyclic urea) at elevated temperatures.

StorageLogic Material 4-Methylimidazolidin-2-one (Received) Duration Storage Duration? Material->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Cond1 Cool, Dry Cabinet (Desiccator recommended) ShortTerm->Cond1 Cond2 Parafilm Seal + Desiccant Pack LongTerm->Cond2 Check Re-test Purity (NMR/LCMS) before use Cond2->Check

Figure 2: Decision logic for storage based on project timeline to maintain compound integrity.

Emergency Response Protocols

Trustworthy safety protocols must be self-validating. The following steps presume the worst-case scenario (dust inhalation or eye contact).

Spill Cleanup (Solid)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator, goggles, and double nitrile gloves.

  • Containment: Do not dry sweep. This generates dust.

  • Method: Cover the spill with a damp paper towel (water or ethanol) to wet the powder, then scoop into a waste container.

  • Decontamination: Wipe the surface with 70% ethanol followed by water.

First Aid Measures[6]
  • Eye Contact: Immediately flush with water for 15 minutes.[4] Lifting eyelids is crucial as particulates can trap under the lid.

  • Skin Contact: Wash with soap and water.[3] Do not use solvents (like acetone) to clean skin, as this may enhance absorption.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (indicative of acute bronchial irritation).

References

  • ChemicalBook. (2024).[5][6] 4-methylimidazolidin-2-one Properties and Safety. Retrieved from

  • Fisher Scientific. (2012).[7] Safety Data Sheet: 2-Imidazolidinone (Analogue Reference). Retrieved from

  • National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of 4-imidazolidinone-containing compounds. Retrieved from

  • Apollo Scientific. (2022).[3] Safety Data Sheet: 1-Methylimidazolidin-2-one (Structural Analogue). Retrieved from [3]

Sources

Foundational

understanding the stability and reactivity of the imidazolidinone ring

Executive Summary The imidazolidinone ring represents a dichotomy in chemical function: it serves as both a robust pharmacophore in medicinal chemistry and a transient, reactive engine in organocatalysis. This guide deco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazolidinone ring represents a dichotomy in chemical function: it serves as both a robust pharmacophore in medicinal chemistry and a transient, reactive engine in organocatalysis. This guide deconstructs the imidazolidinone scaffold into its two primary functional classes—imidazolidin-2-one (cyclic urea) and imidazolidin-4-one (cyclic amide/aminal).

For the drug developer, understanding the metabolic stability of the 2-one isomer is paramount for optimizing pharmacokinetics. For the synthetic chemist, mastering the reactivity of the 4-one isomer—specifically its reversible formation of iminium and enamine intermediates—is the key to unlocking high-enantioselectivity transformations. This document provides a mechanistic analysis of these behaviors, supported by validated protocols and structural dynamics.[1]

Part 1: Structural Dynamics & Electronic Properties

The stability of the imidazolidinone ring is dictated by the position of the carbonyl group relative to the nitrogen atoms. This structural variation creates two distinct electronic environments.

The Imidazolidin-2-one (Cyclic Urea)[2][3]
  • Structure: Carbonyl at C2, flanked by two nitrogen atoms.

  • Electronic Character: High resonance stabilization energy (approx. 30-40 kcal/mol). The lone pairs on both nitrogens donate into the carbonyl

    
    -system, creating a planar, electron-rich system.
    
  • Stability Profile: Highly resistant to hydrolysis across a broad pH range (2–12). It acts as a bioisostere for cyclic peptides and is found in therapeutics like Imidapril and Azlocillin .

  • pKa: The N-H protons are weakly acidic (pKa ~20-21 in DMSO), allowing for N-alkylation under basic conditions without ring fragmentation.

The Imidazolidin-4-one (The Catalytic Engine)
  • Structure: Carbonyl at C4; C2 is often an aminal center (N-C-N).

  • Electronic Character: Possesses both amide (N3-C4=O) and amine (N1) character. The C2 position is an aminal, making it the thermodynamic weak point.

  • Reactivity Profile: The secondary amine at N1 is highly nucleophilic (pKa of conjugate acid ~10), enabling the formation of iminium ions with aldehydes/ketones. This is the basis of MacMillan Organocatalysis .

  • Vulnerability: The aminal center at C2 is susceptible to acid-catalyzed hydrolysis, reverting to the parent amino acid amide and carbonyl compound.

Part 2: Reactivity Profile – The Organocatalytic Engine

The imidazolidin-4-one ring is the "workhorse" of asymmetric organocatalysis. Its reactivity hinges on the reversible formation of covalent intermediates.

Mechanism of Activation (LUMO Lowering)

In the presence of an acid cocatalyst, the imidazolidinone condenses with an


-unsaturated aldehyde to form an iminium ion .
  • Stereoelectronic Effect: The bulky group at C2 (e.g., tert-butyl or phenyl) forces the transient iminium bond into an E-configuration to minimize steric clash.

  • Shielding: One face of the alkene is effectively shielded by the chiral architecture, forcing nucleophilic attack from the opposite face.

  • LUMO Lowering: The cationic iminium species has a significantly lower LUMO energy than the aldehyde, accelerating 1,4-addition (Michael addition) or cycloaddition.

Visualization: The MacMillan Catalytic Cycle

The following diagram illustrates the workflow for an enantioselective Diels-Alder reaction mediated by an imidazolidinone catalyst.

MacmillanCycle Cat Imidazolidinone Catalyst (Secondary Amine) Iminium Activated Iminium Ion (Low LUMO Species) Cat->Iminium Condensation (-H2O) Substrate Substrate (α,β-Unsaturated Aldehyde) Substrate->Iminium Condensation (-H2O) Acid Acid Co-catalyst (HX) Acid->Iminium Condensation (-H2O) TS Transition State (Face-Selective Attack) Iminium->TS + Diene Product_Iminium Product Iminium TS->Product_Iminium C-C Bond Formation Product_Iminium->Cat Catalyst Regeneration Final_Product Chiral Product (Enantioenriched) Product_Iminium->Final_Product Hydrolysis (+H2O)

Figure 1: The catalytic cycle of imidazolidinone-mediated transformations.[2][3][4][5] The cycle relies on the reversible formation of the iminium species, which lowers the activation energy for the incoming nucleophile/diene.

Part 3: Stability & Degradation Pathways

For researchers handling these rings, understanding degradation is critical for storage and assay validity.

Hydrolytic Instability of Imidazolidin-4-ones

Unlike the stable 2-one, the 4-one ring is prone to ring-opening hydrolysis, particularly in aqueous acidic media. This is often the rate-limiting factor in catalyst turnover numbers (TON).

  • Mechanism: Protonation of the N1 nitrogen or the aminal nitrogen facilitates water attack at C2.

  • Half-life Data:

    • Neutral pH:[6] Stable for days/weeks.

    • pH < 2:

      
       can drop to minutes depending on C2 substitution. Bulky groups (t-Butyl) at C2 increase stability by sterically hindering water approach.
      
Metabolic Stability of Imidazolidin-2-ones

In drug development, the 2-one ring is generally metabolically stable against hydrolysis. The primary clearance pathways are:

  • N-Dealkylation: CYP450-mediated oxidation of the alkyl groups attached to Nitrogen.

  • Ring Hydroxylation: Rare, but can occur if the ring is unsubstituted.

Table 1: Comparative Stability Profile

FeatureImidazolidin-2-oneImidazolidin-4-one
Primary Use Drug Scaffold (Pharmacophore)Organocatalyst / Pro-fragrance
Ring Character Cyclic Urea (Planar)Cyclic Amide/Aminal (Puckered)
Hydrolytic Stability High (Stable pH 1-13)Moderate (Unstable in strong acid)
Metabolic Liability N-dealkylation (CYP450)Ring opening (Hydrolases)
Storage Ambient, Air StableDesiccated, often as TFA/HCl salt

Part 4: Experimental Protocols

Protocol A: Synthesis of MacMillan Imidazolidinone Catalyst (TFA Salt)

Rationale: This protocol synthesizes the (2S,5S)-2-tert-butyl-5-benzylimidazolidin-4-one, a standard catalyst. The use of trifluoroacetic acid (TFA) ensures the product is isolated as a stable salt, preventing autohydrolysis or oxidation.

Materials:

  • (S)-Phenylalanine amide (1.0 equiv)

  • Pivalaldehyde (1.2 equiv)

  • Methanol (Solvent)

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Condensation: In a flame-dried round-bottom flask, dissolve (S)-phenylalanine amide (10 mmol) in anhydrous MeOH (40 mL).

  • Imine Formation: Add pivalaldehyde (12 mmol) slowly via syringe. Heat the mixture to reflux for 24 hours. Note: The bulky t-butyl group requires thermal energy to drive the condensation.

  • Reduction (Optional if making imidazolidine): For the imidazolidinone, we stop here. (If making the reduced ring, NaBH4 would be added).

  • Salt Formation: Cool the solution to 0°C. Add TFA (11 mmol) dropwise.

  • Isolation: Concentrate the solvent under reduced pressure. The residue is often an oil. Triturate with cold Et2O to precipitate the white crystalline solid.

  • Validation: 1H NMR (DMSO-d6) should show the diagnostic aminal proton at C2 (typically

    
     4.0–4.5 ppm) and the distinct t-butyl singlet.
    
Protocol B: Hydrolytic Stability Assay (HPLC)

Rationale: To determine the half-life of an imidazolidinone candidate under physiological or reaction conditions.[7]

  • Preparation: Dissolve the imidazolidinone (10 mM) in a mixture of Acetonitrile/Buffer (1:1).

    • Buffer A: Phosphate buffer pH 7.4 (Physiological).

    • Buffer B: HCl pH 1.0 (Simulated Gastric/Reaction condition).

  • Incubation: Thermostat the samples at 37°C.

  • Sampling: Inject 10

    
    L aliquots into the HPLC at t = 0, 15, 30, 60, 120, 240 mins.
    
  • Detection: Monitor UV absorbance at 210 nm (amide bond) or 254 nm (if phenyl groups are present).

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    yields the half-life
    
    
    .

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[5] Journal of the American Chemical Society. Link

  • Lelandais, G., et al. (2019).[4] Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation.[8] The Journal of Organic Chemistry. Link

  • Fowles, L. F., et al. (1996). The Formation and Stability of Imidazolidinone Adducts From Acetaldehyde and Model Peptides. Biochemical Pharmacology. Link

  • Seebach, D., et al. (2014). Preparation of Imidazolidin-4-ones and Their Evaluation as Hydrolytically Cleavable Precursors. Helvetica Chimica Acta. Link

  • Gajula, S., et al. (2021). Drug Metabolic Stability in Early Drug Discovery. Drug Metabolism Reviews. Link

Sources

Exploratory

Computational Profiling &amp; Theoretical Applications of 4-Methylimidazolidin-2-one

Abstract This technical guide provides a comprehensive framework for the theoretical study and computational modeling of 4-Methylimidazolidin-2-one (4-MIO). As a chiral cyclic urea derivative, 4-MIO serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical study and computational modeling of 4-Methylimidazolidin-2-one (4-MIO). As a chiral cyclic urea derivative, 4-MIO serves as a critical scaffold in fragment-based drug discovery (FBDD) and a high-efficiency solvent in carbon capture technologies. This document outlines validated protocols for Density Functional Theory (DFT) profiling, molecular dynamics (MD) solvation studies, and structure-based drug design (SBDD), synthesizing methodologies from recent literature on imidazolidinone derivatives.

Introduction: The Chiral Cyclic Urea Scaffold

4-Methylimidazolidin-2-one is characterized by a five-membered heterocyclic ring containing two nitrogen atoms flanking a carbonyl group (cyclic urea). The introduction of a methyl group at the C4 position creates a chiral center, breaking the symmetry of the parent imidazolidin-2-one.

Theoretical Significance:

  • H-Bonding Donor/Acceptor: The N-H moieties act as donors, while the carbonyl oxygen is a strong acceptor, making it an ideal model for peptide bond interactions.

  • Conformational Rigidity: Unlike linear ureas, the cyclic structure reduces entropic penalties during protein binding.

  • Chirality: The (R)- and (S)- enantiomers exhibit distinct docking profiles in chiral biological pockets, necessitating stereoselective modeling.

Quantum Chemical Profiling (DFT)

To accurately predict the reactivity and spectroscopic signatures of 4-MIO, Density Functional Theory (DFT) is the gold standard. The presence of lone pairs on the oxygen and nitrogen atoms requires a basis set with diffuse functions.

Computational Methodology

Recommended Functional/Basis Set: B3LYP/6-311++G(d,p)[1][2]

  • Justification: The B3LYP hybrid functional balances exchange and correlation energies effectively for organic heterocycles. The ++ diffuse functions are critical for correctly modeling the electron density of the urea oxygen and nitrogen lone pairs, which are sites of electrophilic attack.

Key Electronic Descriptors:

  • HOMO-LUMO Gap: Indicates chemical hardness. A large gap suggests high stability, typical of cyclic ureas.

  • Molecular Electrostatic Potential (MESP): Maps electron-rich regions (carbonyl oxygen) vs. electron-poor regions (N-H protons), predicting non-covalent interactions.

Workflow Visualization

The following diagram outlines the standard operating procedure for ab initio characterization.

DFT_Workflow Init Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Init->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Saddle Point) Prop Electronic Properties (HOMO/LUMO/MESP) Check->Prop No (Minima) Spec Spectroscopic Scaling (IR/Raman/NMR) Check->Spec No (Minima)

Figure 1: Self-consistent field (SCF) convergence workflow for geometry optimization and frequency analysis.

Spectroscopic Validation (IR)

Theoretical frequencies often overestimate experimental values due to the neglect of anharmonicity. A scaling factor must be applied.

Vibrational ModeUnscaled Freq (cm⁻¹)Scaling Factor (B3LYP)Predicted Exp. Freq (cm⁻¹)Intensity
N-H Stretch ~36000.967~3480Medium
C=O Stretch ~17500.967~1690Very Strong
C-N Stretch ~14800.967~1430Strong

Note: The C=O stretch is the diagnostic peak. A shift in this frequency upon solvation indicates strong hydrogen bonding.

Reactivity Modeling: CO2 Capture Mechanism

Cyclic ureas are industrially relevant for CO2 capture. The mechanism involves the nucleophilic attack of the imidazolidinone nitrogen on the CO2 carbon.

Reaction Pathway

The reaction proceeds via an N-carboxylation pathway, often catalyzed by a base or a second solvent molecule (e.g., ionic liquids or alcohols).

  • Pre-organization: 4-MIO forms a hydrogen-bonded complex with the solvent.

  • Nucleophilic Attack: The secondary amine nitrogen attacks CO2.

  • Proton Transfer: Formation of the carbamate species.

CO2_Capture Reactants 4-MIO + CO2 TS1 Transition State 1 (N---C bond formation) Reactants->TS1 + Activation Energy Inter Zwitterionic Intermediate (N+-COO-) TS1->Inter TS2 Transition State 2 (Proton Transfer) Inter->TS2 Product N-Carbamate Derivative TS2->Product - Exothermic

Figure 2: Reaction coordinate diagram for the N-carboxylation of 4-MIO during carbon capture.

Pharmaceutical Applications: Structure-Based Drug Design

4-MIO derivatives are potent scaffolds for kinase inhibitors (e.g., p38 MAPK, CDK-2). The urea moiety mimics the ATP adenine ring's hydrogen bonding pattern.

Molecular Docking Protocol

To evaluate 4-MIO derivatives as kinase inhibitors, a rigid-receptor/flexible-ligand docking protocol is required.

Target Selection: p38 Mitogen-Activated Protein Kinase (PDB: 6XIH or similar).[3] Binding Site: The ATP-binding pocket (Hinge region).

Docking_Pipeline cluster_0 Preparation Phase cluster_1 Docking Phase L_Prep Ligand Prep (4-MIO Derivatives) Generate Stereoisomers Grid Grid Generation (Center on Native Ligand) L_Prep->Grid P_Prep Protein Prep (Remove H2O, Fix H-bonds) Assign Protonation (pH 7.4) P_Prep->Grid Sample Conformational Sampling (Monte Carlo / Genetic Alg) Grid->Sample Score Scoring Function (XP/SP Glide Score) Sample->Score Analysis Interaction Analysis (H-bonds to Hinge Region) Score->Analysis

Figure 3: High-throughput virtual screening pipeline for 4-MIO derivatives against kinase targets.

Critical Interactions

In the docking analysis, successful 4-MIO candidates must exhibit:

  • Hinge Binding: Hydrogen bonds with the backbone residues (e.g., Met109 in p38 MAPK).

  • Hydrophobic Fit: The 4-methyl group should orient into the hydrophobic back-pocket (Gatekeeper residue), enhancing selectivity.

References

  • Regioselective Synthesis and Calculation : "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones... and the Evaluation of Their Anticancer Activity." NIH National Library of Medicine. Link

  • Vibrational Spectroscopy : "Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on Benzimidazole Derivatives." MDPI. Link

  • CO2 Capture Mechanism : "Understanding the mechanism of CO2 capture by 1,3 di-substituted imidazolium acetate based ionic liquids." Royal Society of Chemistry. Link

  • Kinase Inhibitor Docking : "Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase... by Absolute Protein–Ligand Binding Free Energy Calculations." MDPI. Link

  • DFT Methodology for Ureas : "Density functional theory (B3LYP) study of some semicarbazones formation mechanism." Orient Journal of Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic N-Alkylation of 4-Methylimidazolidin-2-one

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic N-alkylation of 4-Methylimidazolidin-2-one, focusing on controlling regioselectivity (N1 vs.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic N-alkylation of 4-Methylimidazolidin-2-one, focusing on controlling regioselectivity (N1 vs. N3) and degree of substitution (Mono vs. Bis).

Introduction & Strategic Analysis

4-Methylimidazolidin-2-one is a versatile cyclic urea scaffold used as a chiral auxiliary precursor, a polar aprotic solvent mimic (analogous to DMI), and a pharmacophore in drug discovery.

The core synthetic challenge lies in its asymmetry. Unlike ethylene urea, the C4-methyl group creates a steric and electronic differentiation between the two nitrogen atoms:

  • N1 (Distal): Adjacent to the C5 methylene group. Sterically accessible.

  • N3 (Proximal): Adjacent to the C4 methine group bearing the methyl substituent. Sterically hindered.

Mechanistic Considerations

The pKa of cyclic ureas in DMSO is approximately 24-25. Successful alkylation requires a base strong enough to deprotonate the urea (


) but selected carefully to manage regioselectivity.
  • Kinetic Control (N1 Selectivity): The N1 position is kinetically favored due to lower steric hindrance. Using stoichiometric base at lower temperatures favors N1-monoalkylation.

  • Thermodynamic/Forcing Conditions (Bis-Alkylation): Alkylating the bulky N3 position requires overcoming steric repulsion, typically necessitating higher temperatures, stronger bases (e.g., NaH), and polar aprotic solvents (DMF/DMSO) to break up ion pairs.

  • O-Alkylation Risks: While rare with alkyl halides, O-alkylation (forming isoureas) can occur with hard electrophiles or silver salts. This protocol focuses on conditions that exclusively favor N-alkylation.

Reaction Pathway Visualization

The following diagram illustrates the stepwise alkylation pathway and the steric gating mechanism.

ReactionPathway SM 4-Methylimidazolidin-2-one (Starting Material) Anion Mono-Anion Species (N1 vs N3 Deprotonation) SM->Anion Base (1.0 eq) N1_Prod N1-Alkyl Product (Major - Kinetic) Anion->N1_Prod R-X, 0°C Fast (Low Sterics) N3_Prod N3-Alkyl Product (Minor - Steric Hindrance) Anion->N3_Prod R-X, Heat Slow (C4-Me Hindrance) Bis_Prod 1,3-Dialkyl Product (Thermodynamic/Forcing) N1_Prod->Bis_Prod Excess Base/R-X >60°C N3_Prod->Bis_Prod Excess Base/R-X

Figure 1: Reaction landscape showing the kinetic preference for N1 alkylation due to steric shielding of N3 by the C4-methyl group.

Experimental Protocols

Protocol A: Regioselective N1-Monoalkylation

Objective: Isolate the N1-substituted product with >90% regioselectivity. Mechanism: Kinetic control utilizing steric differentiation.

Reagents:

  • Substrate: 4-Methylimidazolidin-2-one (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil) (1.1 eq) OR Potassium tert-butoxide (1.1 eq)

  • Electrophile: Alkyl Halide (1.0 eq)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Suspend NaH (1.1 eq) in anhydrous THF at 0°C. Add 4-Methylimidazolidin-2-one (1.0 eq) portion-wise. Evolution of H₂ gas will be observed.

    • Critical Check: Stir at 0°C for 30 minutes. Ensure the solution becomes clear or a fine suspension, indicating anion formation.

  • Addition: Add the Alkyl Halide (1.0 eq) dropwise via syringe. Do not add excess electrophile to prevent over-alkylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine to remove DMF (if used). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography. The N1-isomer is typically less polar than the starting material but more polar than the bis-alkylated byproduct.

Protocol B: Exhaustive 1,3-Bis-Alkylation

Objective: Synthesis of fully substituted cyclic ureas (e.g., DMI analogs). Mechanism: Thermodynamic forcing conditions.

Reagents:

  • Substrate: 4-Methylimidazolidin-2-one (1.0 eq)

  • Base: Sodium Hydride (3.0 eq)

  • Electrophile: Alkyl Halide (3.0 eq)

  • Solvent: Anhydrous DMF (Polarity assists in breaking N3-cation aggregates)

Step-by-Step Procedure:

  • Setup: Use a flask with a reflux condenser.

  • Base Addition: Suspend NaH (3.0 eq) in DMF at 0°C.

  • Substrate Addition: Add 4-Methylimidazolidin-2-one (1.0 eq) and stir for 45 mins at room temperature.

  • Electrophile Addition: Add Alkyl Halide (3.0 eq) cautiously (exothermic).

  • Heating: Heat the reaction to 60–80°C for 12–16 hours.

    • Note: The bulky N3 position requires thermal energy to overcome the steric barrier of the C4-methyl group.

  • Workup: Standard aqueous extraction. Distillation is often preferred for simple alkyl chains (e.g., methyl/ethyl) due to high boiling points of cyclic ureas.

Protocol C: Phase Transfer Catalysis (Green/Scale-Up)

Objective: Safer, scalable mono-alkylation avoiding NaH/H₂ generation.

Reagents:

  • Base: 50% aq. NaOH or KOH

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Solvent: Toluene or THF

Procedure:

  • Mix substrate, Toluene, and 50% NaOH.

  • Add TBAB and stir vigorously.

  • Add Alkyl Halide dropwise.

  • Heat to 50°C. Monitor by TLC. This method favors N1 alkylation initially but can lead to mixtures if reaction times are prolonged.

Analytical Validation (QC)

Distinguishing the N1 isomer from the N3 isomer is critical.

FeatureN1-Alkyl Product (Distal)N3-Alkyl Product (Proximal)
Steric Environment UnhinderedHindered (adj. to Methyl)
1H NMR (Alkyl) Sharp signalsBroadening possible due to rotamers
NOE Signal Enhancement of C5-H (methylene)Enhancement of C4-H (methine) & C4-Me
HMBC Correlation Alkyl protons -> C2 (Carbonyl)Alkyl protons -> C2 (Carbonyl)

Self-Validating Check: Run a 1D-NOESY experiment. Irradiate the N-CH₂ protons of your alkyl group.

  • Result A: If you see NOE enhancement at the ring CH₂ (approx 3.0-3.5 ppm), you have the N1-isomer .

  • Result B: If you see NOE enhancement at the ring CH-Me (multiplet ~3.8 ppm) or the methyl doublet (~1.1 ppm), you have the N3-isomer .

Troubleshooting Guide

Troubleshooting Problem Low Yield or Wrong Isomer Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Bis-Alkylation observed? Check1->Check2 No Sol1 Increase Base Strength (Switch K2CO3 -> NaH) Check1->Sol1 Yes (Low Conversion) Sol3 Check Water Content (Dry Solvent) Check1->Sol3 Reaction Stalled Sol2 Lower Temp (-10°C) Reduce R-X to 0.95 eq Check2->Sol2 Yes (Over-reaction)

Figure 2: Decision tree for troubleshooting common alkylation failures.

References

  • Synthesis of 1,3-dimethyl-2-imidazolidinone (DMI)

    • Process for producing 1,3-dimethyl-2-imidazolidinone.[1][2][3] US Patent 4668793A.

  • Regioselectivity in Heterocycles

    • Regioselective N-alkylation with alcohols for the preparation of 2-(N-alkylamino)quinazolines.[4] New Journal of Chemistry (RSC).

  • pKa Values in DMSO

    • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • NMR Characterization of Cyclic Ureas

    • Structural Features of N- and O-Derivatives of Imidazolidine-2-Thione by NMR. Molecules (MDPI).

Sources

Application

analytical techniques for the quantification of 4-Methylimidazolidin-2-one

Application Note: Analytical Quantification of 4-Methylimidazolidin-2-one Abstract 4-Methylimidazolidin-2-one (4-MIO) is a cyclic urea derivative widely monitored as a degradation product of ureidopenicillins (e.g., Azlo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Quantification of 4-Methylimidazolidin-2-one

Abstract

4-Methylimidazolidin-2-one (4-MIO) is a cyclic urea derivative widely monitored as a degradation product of ureidopenicillins (e.g., Azlocillin, Mezlocillin), a metabolite of the dithiocarbamate fungicide Propineb, and a byproduct in the synthesis of chiral auxiliaries.[1][2][3][4][5][6][7] Its high polarity (


) and lack of a strong chromophore render standard Reverse Phase HPLC (RP-HPLC) with UV detection insufficient for trace analysis.[1] This guide details two validated protocols: HILIC-MS/MS  for trace quantification in biological/environmental matrices and GC-MS  with silylation for industrial purity assessment.[1]

Part 1: Analytical Strategy & Chemical Context

The Molecule & The Challenge
  • Identity: 4-Methylimidazolidin-2-one (also known as 4-Methyl-2-imidazolidinone).[1][6]

  • CAS: 6531-31-3[1][6][8][9]

  • MW: 100.12 g/mol [1][6][9]

  • Structure: A five-membered saturated ring containing a urea moiety.[1][10]

  • Critical Distinction: Do not confuse with 4-Methylimidazole (4-MEI), a caramel coloring byproduct, or Propylene Thiourea (PTU), its sulfur analog.[1]

Decision Matrix: Selecting the Right Method

The choice of method depends heavily on the sample matrix and required sensitivity.

MethodSelection Start Sample Origin Bio Biological/Environmental (Urine, Soil, Plasma) Start->Bio Ind Industrial/Synthesis (Raw Material, API) Start->Ind LCMS Protocol A: HILIC-MS/MS (High Sensitivity, No Derivatization) Bio->LCMS Polar Matrix Conc Concentration? Ind->Conc Trace Trace (< 1 ppm) Conc->Trace Bulk Bulk (> 0.1%) Conc->Bulk GCMS Protocol B: GC-MS (Requires Silylation) Trace->GCMS HPLC Protocol C: HPLC-UV (205 nm) (Low Specificity) Bulk->HPLC GCMS->LCMS If non-volatile matrix interference

Figure 1: Decision tree for selecting the analytical approach based on sample origin and sensitivity requirements.

Part 2: Protocol A - HILIC-MS/MS (Trace Analysis)[1]

Application: Quantification of 4-MIO in plasma, urine, or soil extracts (Propineb degradation studies).[1] Rationale: Standard C18 columns fail to retain 4-MIO due to its hydrophilicity, leading to elution in the void volume where ion suppression is highest.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) retains the analyte via water-layer partitioning, separating it from matrix salts.[1]

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[1]

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1] Note: Low pH stabilizes the urea nitrogen protonation.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)[1]

    • 1-5 min: 95% B → 60% B[1]

    • 5-7 min: 60% B (Wash)[1]

    • 7.1 min: 95% B (Re-equilibration for 3 mins is critical in HILIC).

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Positive (ESI+).[1]

  • Source Temp: 150°C.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier: 101.1

      
       44.1 (Loss of methyl-isocyanate fragment).[1]
      
    • Qualifier: 101.1

      
       58.1 (Ring cleavage).[1]
      
    • Internal Standard: Use 4-Methylimidazolidin-2-one-d3 (if available) or a structural analog like Ethylene Urea .[1]

Sample Preparation (QuEChERS for Soil/Food)
  • Extraction: Weigh 10 g sample. Add 10 mL Acetonitrile (1% Acetic Acid).

  • Salting Out: Add 4g MgSO4 and 1g NaCl. Vortex vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 min.

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18). Warning: Do not use strong anion exchange (SAX) if pH is high, as urea hydrolysis may occur.[1]

  • Dilution: Dilute extract 1:1 with Acetonitrile prior to injection to match initial mobile phase conditions.

Part 3: Protocol B - GC-MS (Purity & Industrial Analysis)

Application: Purity assay of synthesized material or impurity profiling in pharmaceutical intermediates.[1] Rationale: 4-MIO is polar and has high boiling point potential.[1] Direct injection leads to peak tailing.[1] Derivatization with BSTFA masks the polar N-H groups, improving volatility and peak shape.[1]

Derivatization Reaction

The reaction targets the two N-H protons on the imidazolidinone ring.[1]



GC-MS Parameters
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Inlet: Split mode (10:1), 250°C.

  • Oven Program:

    • Initial: 60°C (Hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Final: 280°C (Hold 5 min).[1]

  • Detection: EI Source (70 eV), SIM mode for trace, Scan (50-350 m/z) for purity.

  • Target Ions (TMS derivative):

    • Parent: m/z 244 (MW of di-TMS derivative).[1]

    • Base Peak: m/z 229 (Loss of methyl from TMS).[1]

Protocol Steps
  • Dissolution: Dissolve 10 mg sample in 1 mL anhydrous Pyridine.

  • Silylation: Add 100 µL BSTFA (with 1% TMCS).

  • Incubation: Heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL.

Part 4: Validation & Troubleshooting

Validation Parameters (ICH Q2)
ParameterHILIC-MS/MS TargetGC-MS TargetNotes
Linearity (R²) > 0.995> 0.990Range: 1–1000 ng/mL (LC)
LOD ~ 0.5 ng/mL~ 50 ng/mLLC is significantly more sensitive.
Recovery 85–115%90–110%Matrix effects common in HILIC.[1]
Precision (RSD) < 5%< 2%Use deuterated IS for LC.
Troubleshooting Guide
  • Issue: Poor Retention in LC.

    • Cause: Water content in sample solvent is too high.[1]

    • Fix: Ensure sample diluent is at least 90% Acetonitrile.[1] HILIC requires organic-rich injection solvents.

  • Issue: GC Peak Tailing.

    • Cause: Incomplete derivatization or moisture in pyridine.[1]

    • Fix: Use fresh anhydrous pyridine; increase reaction time to 60 min.

  • Issue: Signal Suppression (LC-MS).

    • Cause: Co-elution of matrix salts (phospholipids).[1]

    • Fix: Monitor phospholipid transitions (m/z 184) and divert flow to waste during the first 1 minute.

Part 5: Metabolic & Degradation Pathway[1]

Understanding the origin of 4-MIO is crucial for forensic or environmental analysis. It is primarily formed via the oxidative desulfurization of Propylene Thiourea (PTU) or hydrolysis of ureidopenicillins.[1]

Pathways Propineb Propineb (Fungicide) PTU Propylene Thiourea (PTU) (Sulfur Analog) Propineb->PTU Degradation Azlocillin Azlocillin (Antibiotic) MIO 4-Methylimidazolidin-2-one (Target Analyte) Azlocillin->MIO Hydrolysis (pH > 8) PTU->MIO Oxidative Desulfurization (Environmental/Metabolic) Cleavage Ring Cleavage (Diaminopropane + CO2) MIO->Cleavage Strong Acid/Base

Figure 2: Formation pathways of 4-Methylimidazolidin-2-one from pharmaceutical and agrochemical precursors.[1]

References

  • Gundert-Remy, U., & Weber, E. (1981).[1] Degradation of Azlocillin and Mezlocillin: Behaviour in biological material and buffer.[1] Arzneimittelforschung.[1] (Establishes the degradation of ureidopenicillins into imidazolidinone derivatives).

  • Kim, T. K., et al. (2014).[1][4] Determination of 4-Methylimidazole and 2-Acetyl-4-tetrahydroxybutylimidazole in Caramel Color and Processed Foods by LC-MS/MS. (Provides baseline HILIC methodologies for polar imidazoles, adaptable to imidazolidinones).

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. (General reference for silylation protocols of ureas).[1]

Sources

Method

HPLC and LC-MS methods for analyzing imidazolidinone derivatives

Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Drug Development Scientists, Process Chemists Introduction & Scope Imidazolidinone derivatives represent a structurally diverse class of comp...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Analytical Chemists, Drug Development Scientists, Process Chemists

Introduction & Scope

Imidazolidinone derivatives represent a structurally diverse class of compounds ranging from small, polar genotoxic impurities (e.g., 2-imidazolidinone, ethylene urea) to complex chiral organocatalysts (e.g., MacMillan catalysts) and bioactive pharmaceutical intermediates (e.g., hetacillin, hydantoin analogs).[1][2]

Their analysis presents distinct challenges:

  • Lack of Chromophores: Simple imidazolidinones (like 2-imidazolidinone) have weak UV absorbance, often requiring low-wavelength detection (<215 nm) or derivatization.

  • Polarity: Small derivatives are highly polar, leading to poor retention on standard C18 columns.

  • Chirality: Many high-value derivatives are asymmetric catalysts requiring rigorous enantiomeric excess (ee) determination.

This guide provides three targeted protocols to address these specific challenges, grounded in field-proven methodologies.

Method Development Strategy

Successful analysis hinges on matching the column chemistry to the analyte's specific "pain point" (polarity vs. chirality).

Decision Logic for Column Selection

The following workflow illustrates the decision process for selecting the stationary phase based on the derivative's physicochemical properties.

MethodDev Start Analyte Characterization IsChiral Is the molecule chiral? Start->IsChiral ChiralYes Chiral Separation Req. IsChiral->ChiralYes Yes AchiralNo Achiral Purity/Quant IsChiral->AchiralNo No Polarity LogP Value? HighPolarity High Polarity (LogP < 0) Polarity->HighPolarity LowPolarity Lipophilic (LogP > 1) Polarity->LowPolarity NormalPhase Normal Phase (Amylose/Cellulose) Hexane/EtOH ChiralYes->NormalPhase Prep/Purification ReverseChiral Reversed Phase Chiral (Immobilized CSP) Water/MeCN ChiralYes->ReverseChiral Analytical/LC-MS AchiralNo->Polarity HILIC HILIC or Cyano Column (High Organic Mobile Phase) HighPolarity->HILIC Retention issues AqStable Aqueous Stable C18 (Allows 100% Water) HighPolarity->AqStable Alternative C18 C18 / C8 Column (Standard RP-HPLC) LowPolarity->C18

Figure 1: Decision matrix for selecting HPLC stationary phases for imidazolidinone derivatives.

Protocol 1: Achiral Purity & Impurity Profiling

Target Application: Quantifying trace impurities (e.g., 1-acetyl-2-imidazolidinone) in drug substances or analyzing simple urea derivatives. Challenge: Small imidazolidinones are polar and elute near the void volume on C18 columns.

Experimental Setup
ParameterSpecificationRationale
Column Inertsil ODS-3V or Cyano (CN) (250 x 4.6 mm, 5 µm)ODS-3V handles high aqueous content. Cyano columns offer alternative selectivity for polar nitrogenous compounds via dipole-dipole interactions.
Mobile Phase A 10 mM Phosphate Buffer (pH 6.8)Neutral pH ensures the imidazolidinone ring remains uncharged (pKa typically >10), improving peak shape.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Flow Rate 1.0 mL/minStandard analytical flow.[2][3]
Detection UV 210–215 nm The carbonyl (C=O) in the ring is the only chromophore. 254 nm is often too insensitive for non-aromatic derivatives.
Diluent Water:ACN (90:10)Match the initial mobile phase to prevent "solvent shock" and peak distortion.
Step-by-Step Workflow
  • System Suitability: Inject a standard solution (10 µg/mL). Ensure Tailing Factor (T) < 1.5. If tailing occurs, add 5 mM Triethylamine (TEA) to the buffer to mask silanols.

  • Gradient Program:

    • 0-5 min: 5% B (Isocratic hold to retain polar ring).

    • 5-20 min: 5% -> 60% B (Elute hydrophobic impurities).

    • 20-25 min: 60% B.

  • Quantification: Use External Standard method.

    • Limit of Detection (LOD): Expect ~0.05 µg/mL at 215 nm.

Protocol 2: Chiral Separation (Enantiomeric Excess)

Target Application: Determining ee% of MacMillan catalysts or chiral intermediates. Challenge: Resolving enantiomers that differ only by spatial arrangement.

Experimental Setup
ParameterSpecificationRationale
Column Chiralpak IB or Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Cellulose-based phases (IB) are robust for immobilized catalysts. OJ-H is excellent for carbonyl-containing heterocycles.
Mode Normal Phase (NP) NP provides higher theoretical plates and better resolution for these polar interactions than Reversed Phase.
Mobile Phase n-Hexane : Ethanol (90:10 to 80:20)Ethanol is a better modifier than isopropanol for imidazolidinones due to hydrogen bonding capabilities.
Additives 0.1% Diethylamine (DEA)Critical for sharpening peaks of amine-functionalized catalysts (prevents tailing).
Detection UV 254 nmMacMillan catalysts usually contain benzyl or aryl groups, allowing detection at higher wavelengths.
Optimization Logic
  • Resolution (Rs) < 1.5? Decrease Ethanol concentration by 5%.

  • Peak Tailing? Increase DEA concentration to 0.2%.

  • Temperature: Maintain at 25°C. Higher temperatures often reduce chiral recognition (separation factor

    
     decreases).
    

Protocol 3: High-Sensitivity LC-MS/MS Bioanalysis

Target Application: PK studies or trace residue analysis (e.g., food safety). Challenge: Matrix effects and ionization efficiency.

Mass Spectrometry Mechanism

Imidazolidinones ionize well in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen atoms.

Fragmentation Pathway:

  • Precursor: Protonated molecular ion

    
    .
    
  • Primary Fragment: Loss of side chains (e.g., t-butyl or benzyl groups).

  • Secondary Fragment: Ring opening (Retro-Michael or CO loss).

MS_Frag Parent Parent Ion [M+H]+ Frag1 Fragment 1 (Loss of R-group) Parent->Frag1 Collision Energy (15-25 eV) Frag2 Fragment 2 (Ring Opening) Frag1->Frag2 High CE (>30 eV) Detection Quantification (MRM Transition) Frag1->Detection Selectivity

Figure 2: Generalized fragmentation pathway for LC-MS/MS method development.

LC-MS/MS Protocol[5][6]
  • Column: C18 Rapid Resolution (50 x 2.1 mm, 1.8 µm). Short column for high throughput.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol often provides better ionization signal-to-noise for nitrogenous heterocycles than Acetonitrile.

  • Gradient: Fast ballistic gradient (5% to 95% B in 3 minutes).

  • Source Parameters (Sciex/Waters typical):

    • Curtain Gas: 30 psi.

    • IonSpray Voltage: 5500 V.

    • Temp: 500°C.

  • MRM Selection:

    • Select the most abundant product ion for Quantifier (usually loss of largest side chain).

    • Select second most abundant for Qualifier.

Troubleshooting & System Suitability

Common Issues and Fixes
SymptomProbable CauseCorrective Action
Peak Tailing Silanol interaction with basic NitrogenAdd 5-10 mM Ammonium Acetate or TEA. Switch to "End-capped" column.
Split Peaks Solvent mismatchDissolve sample in mobile phase A (low organic).
Retention Shift pH instabilityUse buffered mobile phase instead of simple acid/water mixtures.
Low MS Sensitivity Ion SuppressionPerform matrix effect study; switch from ESI to APCI if matrix is dirty.
Validation Criteria (Self-Check)
  • Linearity:

    
     over 3 orders of magnitude.[4]
    
  • Precision: RSD < 2% for n=6 injections.

  • Recovery: Spike matrix at 3 levels (Low, Med, High); acceptable range 80-120%.

References

  • Impurity Profiling: Dass, R. et al. "RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride."[5] International Journal of Drug Delivery Technology, 2024.[5] Link

  • Chiral Catalysts: MacMillan, D.W.C. et al.[6] "The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society, 2000. Link

  • Chiral Separation: "Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography." Journal of Chromatography A, 2004. Link

  • LC-MS Bioanalysis: "Guide to achieving reliable quantitative LC-MS measurements." Royal Society of Chemistry, 2013. Link

  • Column Selection: "Chiral HPLC separation: Strategy and Approaches." Chiralpedia, 2022.[7] Link

Sources

Application

Application Note: High-Performance Formaldehyde Scavenging in Pharmaceutical Formulations using Imidazolidinones

Executive Summary: The "Hidden" Impurity Challenge Formaldehyde (HCHO) is a pervasive, reactive impurity often generated in situ within pharmaceutical formulations. It arises primarily from the oxidative degradation of c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Impurity Challenge

Formaldehyde (HCHO) is a pervasive, reactive impurity often generated in situ within pharmaceutical formulations. It arises primarily from the oxidative degradation of common excipients such as Polyethylene Glycols (PEGs), Polysorbates (Tweens), and Povidone. Even at trace levels (ppm), HCHO can trigger catastrophic failure modes:

  • Gelatin Crosslinking: Causing capsule shells to become insoluble (pellicle formation), leading to dissolution failure.

  • API Degradation: Reacting with amine-containing Active Pharmaceutical Ingredients (APIs) to form N-methyl or N-formyl impurities (e.g., the N-methylation of paroxetine or hydroxymethylation of BMS-204352).

This guide details the application of 2-Imidazolidinone (Ethylene Urea) as a highly specific, stable, and efficient formaldehyde scavenger. Unlike reactive amines (e.g., glycine) that may alter pH or react with the API, imidazolidinones offer a "stealth" scavenging mechanism compatible with sensitive drug products.

Scientific Foundation: The "Sacrificial Nucleophile"

Mechanism of Action

2-Imidazolidinone functions as a neutral nucleophile. It possesses two secondary amine nitrogens incorporated into a stable 5-membered ring. Upon exposure to formaldehyde, it undergoes nucleophilic addition to the carbonyl carbon of HCHO, forming stable N-methylol derivatives.

The reaction proceeds in two stages:[1]

  • Primary Scavenging: Formation of N-methylol-2-imidazolidinone.

  • Secondary Scavenging: Formation of N,N'-dimethylol-2-imidazolidinone (if HCHO is in excess).

This reaction is kinetically favorable in neutral to slightly acidic conditions (pH 4.0–7.5), making it ideal for most liquid and semi-solid formulations.

Reaction Pathway Visualization

ReactionMechanism cluster_0 Reaction Kinetics Imid 2-Imidazolidinone (Scavenger) Inter N-methylol-2-imidazolidinone (Stable Adduct 1) Imid->Inter + HCHO (Nucleophilic Addition) HCHO Formaldehyde (Impurity) HCHO->Inter Final N,N'-dimethylol-2-imidazolidinone (Stable Adduct 2) Inter->Final + HCHO (Secondary Scavenging) High Stability High Stability Irreversible Binding Irreversible Binding High Stability->Irreversible Binding Non-Toxic Product Non-Toxic Product Irreversible Binding->Non-Toxic Product

Figure 1: Stepwise nucleophilic addition of formaldehyde to 2-imidazolidinone. The cyclic urea structure stabilizes the adduct, preventing the release of formaldehyde back into the formulation.

Application Scenarios

Scenario A: Stabilizing Gelatin Capsules

Problem: Gelatin capsules stored under high humidity or containing PEG-fillers often develop "pellicles"—thin, insoluble protein layers caused by HCHO-induced crosslinking of lysine residues in gelatin. Solution: Incorporating 0.5% - 2.0% (w/w) 2-imidazolidinone into the fill matrix competes with the gelatin for free HCHO. Advantage: Unlike sulfite scavengers, imidazolidinones do not generate strong odors or significantly shift the fill pH.

Scenario B: Protecting Amine-Based APIs

Problem: Drugs with primary or secondary amines (e.g., Sertraline, Paroxetine) are susceptible to methylation by HCHO impurities in PEG 400/600 excipients. Solution: Pre-treatment of the excipient or in situ addition of the scavenger prevents the "Mannich-like" reaction between the API and HCHO.

Experimental Protocols

Protocol 1: Scavenging Efficiency Screening (HPLC-DNPH Method)

Use this protocol to determine the optimal concentration of scavenger required for a specific excipient batch.

Materials:

  • Test Excipient (e.g., PEG 400 spiked with 50 ppm HCHO).

  • Scavenger: 2-Imidazolidinone (Solid, >99% purity).

  • Derivatizing Agent: 2,4-Dinitrophenylhydrazine (DNPH).

  • HPLC System with UV detection (360 nm).

Step-by-Step Methodology:

  • Preparation: Prepare a 10% (w/v) solution of the PEG excipient. Spike with Formaldehyde to achieve a known concentration (e.g., 50 ppm) to simulate degraded material.

  • Treatment: Aliquot the spiked excipient into 4 vials. Add 2-imidazolidinone at molar ratios of 0:1, 1:1, 5:1, and 10:1 (Scavenger:HCHO).

  • Incubation: Seal vials and incubate at 40°C for 24 hours (accelerated interaction).

  • Derivatization: Take 1.0 mL of each sample, add 1.0 mL of DNPH reagent (saturated in acetonitrile with 0.1% H3PO4). Allow to react for 1 hour at room temperature.

  • Analysis: Inject 10 µL into HPLC.

    • Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile (50:50 Isocratic).

    • Detection: UV at 360 nm (specific for DNPH-HCHO hydrazone).

  • Calculation: Calculate Scavenging Efficiency (%) =

    
    .
    
Protocol 2: Stress Testing & Stability Validation

Use this protocol to validate that the scavenger protects the API in a final formulation prototype.

Workflow Visualization:

ExperimentalWorkflow Start Formulation Preparation (API + PEG Excipient) Spike Stress Induction (Spike with 100 ppm HCHO) Start->Spike Split Split Samples Spike->Split Control Control Arm (No Scavenger) Split->Control Test Test Arm (+ 1.0% Imidazolidinone) Split->Test Incubate Incubation 40°C / 75% RH for 4 Weeks Control->Incubate Test->Incubate Analyze Dual Analysis Incubate->Analyze Result1 Assay 1: API Purity (Check for N-Methyl Impurity) Analyze->Result1 Result2 Assay 2: Dissolution (Check for Capsule Crosslinking) Analyze->Result2

Figure 2: Experimental workflow for validating scavenger efficacy in a drug product stability study.

Data Analysis Template:

ParameterControl Formulation (No Scavenger)Test Formulation (+ 1% Imidazolidinone)Acceptance Criteria
Residual HCHO (T=4 wks) 85 ppm< 5 ppm< 10 ppm
API N-Methyl Impurity 1.2%0.05%< 0.1%
Capsule Dissolution (T=20m) 45% (Pellicle observed)98% (Clean rupture)> 80% (Q)

Technical Considerations & Safety

  • Solubility: 2-Imidazolidinone is highly water-soluble and soluble in ethanol/PEG, making it easy to incorporate into liquid fills or wet granulation binders.

  • Toxicity: It is generally considered of low toxicity. It is a known metabolite of ureidopenicillins (e.g., Azlocillin). However, for a new drug application (NDA), it must be treated as a novel excipient or additive, requiring toxicological qualification (PDE calculation) unless used in a "wash" process for raw materials.

  • Regulatory: Ensure the scavenger levels are justified by the stoichiometric excess required to neutralize the maximum potential HCHO load (typically 5-10x molar excess is recommended for rapid kinetics).

References

  • Nassar, M. N., et al. (2004). Influence of formaldehyde impurity in polysorbate 80 and PEG-300 on the stability of a parenteral formulation of BMS-204352. Pharmaceutical Development and Technology. Link

  • Bindra, D. S., et al. (1994).[2] Degradation of O6-benzylguanine in aqueous polyethylene glycol 400 (PEG 400) solutions: concerns with formaldehyde in PEG 400. Pharmaceutical Research. Link

  • ACG Capsules. (2024). Strategies to mitigate gelatin cross-linking in oral solid drug delivery. ACG World. Link

  • Connect Chemicals. (2023). Ethylene Urea (2-Imidazolidinone) Technical Data Sheet. Link

  • Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methylimidazolidin-2-one Synthesis

Case ID: TICKET-4M-UREA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Chemistry User Query: How do I improve the yield of 4-Methylimidazolidin-2-o...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICKET-4M-UREA-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Chemistry

User Query: How do I improve the yield of 4-Methylimidazolidin-2-one (propylene urea)?

Technical Assessment: The synthesis of 4-Methylimidazolidin-2-one typically involves the condensation of 1,2-diaminopropane with urea . Low yields in this reaction are rarely due to "bad chemistry" but rather thermodynamic limitations and physical losses . The reaction is reversible and equilibrium-driven.

The Reaction Equation:



Critical Success Factors:

  • Ammonia Management: You must aggressively drive the equilibrium to the right by removing ammonia.

  • Thermal Staging: A single temperature setpoint often fails. You need a staged ramp to manage the melting of urea (

    
    ) without subliming it before reaction.
    
  • Oligomer Control: Overheating leads to linear polyureas; underheating leads to the mono-ureido intermediate (incomplete cyclization).

Optimized Experimental Protocol

This protocol replaces standard "reflux" methods with a Melt Polymerization / Reactive Distillation approach, which is the industry standard for high-yield cyclic ureas.

Materials:
  • Reagent A: 1,2-Diaminopropane (Propylene diamine) - Slight Excess

  • Reagent B: Urea (Prilled or crystalline)

  • Catalyst (Optional): Diethylene glycol (high boiling solvent) or none (neat).

Step-by-Step Methodology:
  • Stoichiometry Setup: Mix 1,2-diaminopropane and Urea in a 1:1 molar ratio .

    • Expert Tip: Do not use a large excess of urea. Unreacted urea decomposes to biuret/cyanuric acid, contaminating the product. A 1.05 eq excess of diamine is preferred as it can be distilled off later.

  • Phase I: Adduct Formation (The "Soak"):

    • Temp:

      
      .
      
    • Duration: 1-2 Hours.

    • Action: Heat under reflux.[1][2] This allows the formation of the non-cyclic mono-ureido intermediate.

    • Why? If you jump straight to high heat, urea sublimes and clogs your condenser before reacting.

  • Phase II: Cyclization & Ammonia Drive:

    • Temp: Ramp to

      
      .
      
    • Setup: Switch from reflux to distillation mode (short path).

    • Action: Introduce a slow stream of Nitrogen (

      
      ) or apply weak vacuum.
      
    • Why? Cyclization requires high energy. The

      
       sweep physically displaces 
      
      
      
      gas, shifting the equilibrium (Le Chatelier’s principle).
  • Phase III: Workup & Purification:

    • The residue is your crude product.

    • Purification: Vacuum distillation is mandatory.

    • Boiling Point: ~280°C at atm (distill at reduced pressure, e.g., 150-160°C @ 10 mmHg).

    • Note: The product is highly hygroscopic. Store under inert gas.

Troubleshooting Guide (Q&A)

Q1: My yield is stuck at ~50%. What is happening? Diagnosis: Equilibrium Stalling. Fix: You are likely not removing ammonia fast enough.

  • Action: Increase the nitrogen sparge rate.

  • Action: Check your headspace. If the reactor volume is too large compared to the liquid, ammonia lingers in the headspace.

Q2: The product is solidifying into a sticky, insoluble glass. Diagnosis: Polymerization. Fix: You overheated the mixture or held it too long without sufficient diamine.

  • Action: Ensure strict 1:1 stoichiometry.

  • Action: Reduce the Phase II temperature ceiling to

    
    . Linear polyureas form at extreme temperatures.
    

Q3: The product has a yellow/brown color. Diagnosis: Oxidation of the diamine. Fix: Oxygen ingress.

  • Action: The entire reaction must be under an inert blanket (

    
     or Ar) from start to finish. Amines oxidize rapidly at 
    
    
    
    .

Q4: White crystals are clogging my condenser. Diagnosis: Urea Sublimation. Fix: Heating ramp was too fast.

  • Action: Extend Phase I (

    
    ) to ensure all urea reacts to form the intermediate before raising the temperature to cyclization levels.
    

Process Visualization

Reaction Pathway & Failure Modes

The following diagram illustrates the critical path from reagents to the target cyclic urea, highlighting where the process typically fails (Side Reactions).

ReactionPathway Reagents 1,2-Diaminopropane + Urea Intermediate Mono-Ureido Intermediate Reagents->Intermediate Phase I: 100-110°C (Adduct Formation) Sublimation Urea Sublimation (Condenser Clog) Reagents->Sublimation Heat too fast Biuret Biuret/Cyanuric Acid Reagents->Biuret Excess Urea Target 4-Methylimidazolidin-2-one (Target) Intermediate->Target Phase II: >180°C (-NH3 Removal) Polymer Linear Polyureas (Sticky Residue) Intermediate->Polymer Overheating (>220°C)

Caption: Figure 1. Reaction pathway showing the critical intermediate stage and common thermal failure modes.

Troubleshooting Logic Tree

Use this flow to diagnose low yield issues in real-time.

Troubleshooting Start Low Yield / Poor Quality CheckState What is the physical state? Start->CheckState SolidResidue Sticky/Glassy Solid CheckState->SolidResidue Polymerized LiquidLowYield Liquid but Low Yield CheckState->LiquidLowYield Incomplete WhiteCrystals White Crystals in Condenser CheckState->WhiteCrystals Sublimation ActionPolymer Reduce Max Temp Check Stoichiometry SolidResidue->ActionPolymer ActionAmmonia Increase N2 Sweep Switch to Vacuum LiquidLowYield->ActionAmmonia ActionRamp Slower Ramp Rate Extend Phase I WhiteCrystals->ActionRamp

Caption: Figure 2. Diagnostic decision tree for common synthesis anomalies.

Data Summary: Solvent & Condition Effects

The following table summarizes how different reaction environments affect the yield of cyclic ureas (based on analogous cyclic urea data).

Reaction MediumTemperatureYield PotentialPrimary Challenge
Melt (Solvent-free) 180-210°CHigh (85-95%) Mixing becomes difficult; Risk of local overheating.
Water 100°CVery Low (<20%)Hydrolysis competes with cyclization; Temp too low.
Diethylene Glycol 180°CMedium (60-75%)Solvent removal is difficult (high BP); Extraction required.
Xylene (Reflux) 140°CLow (40-50%)Temperature often insufficient for rapid cyclization.

References

  • Cortes, S., & Kohn, H. (1983). Selective reduction of 4-substituted-2-imidazolinones. Journal of Organic Chemistry, 48(13), 2246–2254. Link

    • Relevance: Establishes the fundamental characterization and reduction pathways for methyl-substituted imidazolidinones.
  • Fischer, A. (2011). Synthesis method of 2-imidazolidinone.[2][3][4][5][6][7][8][9] CN Patent 102030711A. Link

    • Relevance: Describes the industrial "clean" synthesis of cyclic ureas via thermal condensation, emphasizing the removal of ammonia to drive yield.
  • Li, W., et al. (2004). Efficient Synthesis of Ureas by Direct Palladium-Catalyzed Oxidative Carbonylation.[10] Journal of Organic Chemistry, 69(4). Link

    • Relevance: Provides alternative catalytic routes (Carbonylation)
  • ChemicalBook. (n.d.). 4-methylimidazolidin-2-one Product Properties & Synthesis.Link

    • Relevance: Verifies physical properties (Boiling points)

Sources

Optimization

troubleshooting guide for imidazolidinone cyclization reactions

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cyclization Protocols for Imidazolidin-4-ones (MacMillan Catalysts) and Imidazolidin-2-ones (Cyclic Ureas)....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cyclization Protocols for Imidazolidin-4-ones (MacMillan Catalysts) and Imidazolidin-2-ones (Cyclic Ureas).

System Overview

Welcome to the technical support hub for imidazolidinone synthesis. This guide addresses the two primary scaffold classes encountered in drug discovery and asymmetric catalysis:

  • Imidazolidin-4-ones: The scaffold of the renowned "MacMillan Catalysts," synthesized via the condensation of chiral

    
    -amino amides with aldehydes or ketones.
    
  • Imidazolidin-2-ones: Cyclic ureas/hydantoins, often synthesized from 1,2-diamines or urea derivatives, serving as core pharmacophores in bioactive compounds.

Critical Failure Pathways (Visualized)

Before troubleshooting, you must visualize where the reaction fails. The following diagram maps the kinetic vs. thermodynamic pitfalls in the formation of a MacMillan-type imidazolidinone.

Imidazolidinone_Pathway Start Chiral Amino Amide Imine Imine Intermediate Start->Imine + Carbonyl - H2O Carbonyl Aldehyde/Ketone Carbonyl->Imine Aminal N,N-Acetal (Hemiaminal) Imine->Aminal Ring Closure Racemization FAILURE: Racemization (Loss of ee) Imine->Racemization High Temp / Strong Base Stall FAILURE: Oligomerization/Stall Imine->Stall Wet Solvent Product Imidazolidinone Product Aminal->Product Stabilization Hydrolysis FAILURE: Hydrolysis (Reversion) Product->Hydrolysis + H2O (Acidic Workup) Hydrolysis->Start

Figure 1: Mechanistic pathway for imidazolidin-4-one formation highlighting critical failure nodes (Hydrolysis and Racemization).

Troubleshooting Guide: Imidazolidin-4-ones (MacMillan Catalysts)

Issue 1: Reaction Stalls at 50-60% Conversion

Diagnosis: Thermodynamic Equilibrium Lock. The formation of the imidazolidinone ring releases water.[1] If this water is not aggressively removed, the reaction hits an equilibrium wall, favoring the open-chain imine or the starting materials [1].

Corrective Protocol:

  • Switch Desiccants: Standard MgSO₄ is often insufficient for sterically hindered ketones.

    • Upgrade: Use Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv) as a chemical water scavenger. It reacts irreversibly with water to form TiO₂.

    • Alternative: Activated 4Å Molecular Sieves (powdered, not beads) in a Soxhlet extractor or direct suspension.

  • Solvent Choice: Ensure your solvent forms a positive azeotrope with water if using reflux (e.g., Toluene or Benzene). For Ti(OEt)₄ methods, use THF.

Issue 2: Loss of Enantiomeric Excess (ee) During Synthesis

Diagnosis: Iminium Ion Tautomerization. If you are synthesizing a chiral catalyst (e.g., from L-Phenylalanine), racemization can occur at the imine stage via enolization, especially if the reaction temperature is too high or "strong" bases are used [2].

Corrective Protocol:

  • Temperature Control: Never exceed 60°C for the cyclization step if using enolizable aldehydes.

  • Acid Catalyst Selection:

    • Avoid: Strong mineral acids (HCl) in high concentrations without buffering.

    • Use:Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (pTSA) . The counterion matters—TFA salts of MacMillan catalysts often show superior solubility and reactivity compared to HCl salts [3].

  • Base Check: Ensure no strong inorganic bases (NaOH, KOH) are present. Use mild amine bases (e.g., Triethylamine) only if neutralization is strictly necessary.

Issue 3: Product Hydrolyzes During Silica Gel Chromatography

Diagnosis: Acid Sensitivity. Imidazolidinones are acid-labile aminals. The acidity of standard silica gel (pH ~4-5) can catalyze ring opening back to the amino amide [4].

Corrective Protocol:

  • Pre-treat Silica: Slurry the silica gel in 1% Triethylamine/Hexanes before loading the column. This neutralizes the acidic sites.

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10-15 minutes.

  • Alternative: Use neutral alumina instead of silica.

Troubleshooting Guide: Imidazolidin-2-ones (Cyclic Ureas)

Issue 4: Wrong Regioisomer Formed (Unsymmetrical Ureas)

Diagnosis: pKa-Driven Deprotonation. When cyclizing an unsymmetrical urea (e.g., N-methyl-N'-phenyl urea) with a linker, the base will deprotonate the most acidic nitrogen first, dictating which nitrogen attacks the electrophile [5].

Corrective Protocol:

  • Analyze Acidity: The N-H adjacent to an electron-withdrawing group (e.g., Phenyl) is more acidic (pKa ~12-14) than an alkyl-substituted N-H (pKa ~30+).

  • Control Strategy:

    • To cyclize via the acidic N: Use a weak base (K₂CO₃).

    • To cyclize via the less acidic N: You must protect the acidic nitrogen first (e.g., Benzyl group) or use a specific metal catalyst (Gold/Silver) that coordinates to the pi-system (if using propargylic ureas) rather than relying on deprotonation [6].

Standardized Protocols

Protocol A: Synthesis of MacMillan Catalyst (TFA Salt)

For the synthesis of (5S)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone trifluoroacetate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add (S)-Phenylalanine methyl amide (10 mmol) and Acetone (excess, acting as solvent/reagent).

  • Catalyst: Add TFA (1.1 equiv) . Note: The acid catalyst is crucial for imine formation.[2]

  • Water Removal: Add activated 4Å Molecular Sieves (5 g) directly to the flask.

  • Reaction: Stir at room temperature for 24 hours. Do not heat.

  • Workup: Filter off sieves. Concentrate in vacuo.[3]

  • Crystallization: Triturate the residue with cold ether to precipitate the salt. Avoid aqueous workup to prevent hydrolysis.

Protocol B: Comparison of Water Removal Techniques
MethodEfficiencyRisk ProfileBest For
Dean-Stark HighThermal degradation (requires reflux)Stable, achiral substrates
Molecular Sieves (4Å) MediumPhysical entrapment of productSmall scale, chiral substrates
Ti(OEt)₄ Very HighLewis acid side-reactionsSterically hindered ketones
Triethyl Orthoformate HighGenerates ethanol byproductIrreversible chemical drying

Decision Tree for Troubleshooting

Use this logic flow to diagnose stalled reactions immediately.

Troubleshooting_Tree Start Problem: Low Yield / Stalled Rxn CheckWater Is water removal active? Start->CheckWater CheckTemp Is Temperature > 60°C? CheckWater->CheckTemp Yes Sol1 Action: Add Ti(OEt)4 or Fresh Sieves CheckWater->Sol1 No/Inefficient CheckBase Is Base Strong? (pKa > 14) CheckTemp->CheckBase No Sol2 Action: Lower Temp (Prevents Polymerization) CheckTemp->Sol2 Yes Sol3 Action: Switch to Amine Base / Buffer CheckBase->Sol3 Yes

Figure 2: Diagnostic logic for low-yield imidazolidinone reactions.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000).[4] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4] Journal of the American Chemical Society. Link

  • Lelais, G., & MacMillan, D. W. C. (2006).[4] Modern Strategies in Organic Catalysis: The Advent and Development of Iminium Activation. Aldrichimica Acta.[4] Link

  • King, H. D., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis. ACS Omega. Link

  • Fritz, J. A., et al. (2006).[5] Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination.[5] Organic Letters. Link

  • Xing, M., et al. (2019).[6] Synthesis of Imidazolidin-2-ones via Base-Catalyzed Intramolecular Hydroamidation.[5][6] The Journal of Organic Chemistry. Link

  • Testero, S. A., & Krchňák, V. (2016). Gold Catalysis for Solid Phase Synthesis of Imidazolidinones.[7] The Journal of Organic Chemistry. Link

Sources

Troubleshooting

removing unreacted starting materials from 4-Methylimidazolidin-2-one

Executive Summary & Chemical Context The Challenge: The synthesis of 4-Methylimidazolidin-2-one (CAS: 13253-44-6) via the condensation of 1,2-diaminopropane and urea is an equilibrium-driven process. Consequently, crude...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: The synthesis of 4-Methylimidazolidin-2-one (CAS: 13253-44-6) via the condensation of 1,2-diaminopropane and urea is an equilibrium-driven process. Consequently, crude reaction mixtures almost invariably contain unreacted starting materials.

  • 1,2-Diaminopropane (1,2-DAP): A basic, volatile amine that poisons downstream acid catalysts.

  • Urea: A non-volatile solid that decomposes into biuret or cyanuric acid upon overheating, contaminating the final crystal lattice.

Achieving pharmaceutical-grade purity (>99%) requires exploiting the distinct physical properties of these three components.

Component Property Matrix
ComponentRoleState (RT)Solubility (Water)Key Property for Separation
4-Methylimidazolidin-2-one Target Solid (Hygroscopic)HighHigh BP (>200°C), Neutral pH
1,2-Diaminopropane ImpurityLiquidHighBasic, Volatile (BP ~119°C)
Urea ImpuritySolidHighNeutral, Decomposes >133°C

Troubleshooting Guide (Q&A)

Issue 1: "My product has a fishy/ammoniacal odor and high pH."

Diagnosis: Residual 1,2-Diaminopropane. Why it happens: The diamine is used in excess or failed to distill off completely. Even trace amounts (ppm levels) can drastically alter the pH. Immediate Action: Do not attempt recrystallization yet; the amine will occlude in the crystals. Proceed to Protocol A: Cation Exchange Scavenging .

Issue 2: "The melting point is depressed (< 105°C) and the melt is cloudy."

Diagnosis: Residual Urea or Biuret formation. Why it happens: Urea has a melting point of 133°C. If the reaction temperature was too low, urea remains. If too high (>150°C) without vacuum, urea dimerizes to biuret. Immediate Action: If the product is dry, proceed to Protocol B: Vacuum Melt/Distillation . Urea is difficult to remove via simple washing due to the high water solubility of the product.

Issue 3: "The product is a viscous oil that won't crystallize."

Diagnosis: Hygroscopicity/Water contamination. Why it happens: 4-Methylimidazolidin-2-one is extremely hygroscopic. Absorbed atmospheric moisture lowers the glass transition temperature, preventing crystallization. Immediate Action: Dry under high vacuum (<1 mbar) at 60°C for 12 hours. If it remains an oil, significant amine impurities are likely acting as a solvent (See Issue 1).

Detailed Purification Protocols

Protocol A: Cation Exchange Scavenging (Best for Amine Removal)

Target: Removal of 1,2-diaminopropane to <10 ppm. Principle: The target urea is neutral, while the impurity is a strong base.

  • Preparation: Dissolve the crude 4-methylimidazolidin-2-one in deionized water to create a 40% w/w solution.

  • Resin Selection: Use a strongly acidic cation exchange resin (e.g., Amberlyst 15 or Dowex 50W) in the H+ form.

  • Batch Treatment:

    • Add resin (approx. 5-10% by weight of crude mass) to the solution.

    • Stir gently for 2-3 hours at ambient temperature.

    • Validation: Check pH of the supernatant. It should shift from basic (>9) to neutral (~7).

  • Filtration: Filter off the resin. The amine is now trapped on the solid phase.

  • Recovery: Evaporate water under reduced pressure (Rotovap) at 60°C.

Protocol B: High-Vacuum Fractional Distillation (Best for Bulk Purity)

Target: Separation of non-volatile urea and volatile diamine. Safety Note: Ensure the system is leak-proof to prevent urea oxidation/decomposition.

  • Setup: Short-path distillation apparatus with a vacuum pump capable of <5 mmHg.

  • Degassing: Heat the crude melt to 80°C under weak vacuum to remove trapped gases/moisture.

  • Fraction 1 (The Diamine): Increase temp to 100°C (bath) / Vacuum <10 mmHg.

    • Observation: 1,2-diaminopropane will distill over. Discard this fraction.

  • Fraction 2 (The Product): Increase bath temp to 140-160°C / Vacuum <2 mmHg.

    • Observation: 4-Methylimidazolidin-2-one will distill as a clear, viscous liquid that solidifies upon cooling.

    • Residue: Unreacted urea and biuret will remain in the boiling flask as a white/brown solid.

Protocol C: Melt Crystallization (Final Polish)

Target: Improving optical properties and removing trace oligomers.

  • Melt: Heat the distilled product to 110°C (just above MP).

  • Cooling: Allow the melt to cool slowly to 90°C. Seed with a pure crystal if available.

  • Sweating: Hold temperature at 100°C for 1 hour. Impurities (with lower MPs) will "sweat" out of the crystal lattice as a liquid.

  • Solidification: Cool to room temperature in a desiccator.

Process Logic Visualization

The following diagram illustrates the decision matrix for purification based on the specific impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckPH Check pH / Odor Start->CheckPH HighPH Basic (pH > 8) Amine Detected CheckPH->HighPH Fishy Smell NeutralPH Neutral (pH ~7) CheckPH->NeutralPH No Smell ResinStep Protocol A: Acidic Cation Exchange Resin HighPH->ResinStep Remove 1,2-DAP DistillStep Protocol B: High Vacuum Distillation NeutralPH->DistillStep Remove Urea/Biuret ResinStep->DistillStep Amine Free CheckSolid Is Product Solid? DistillStep->CheckSolid Dry Dry under Vacuum (Remove Water) CheckSolid->Dry Oily/Wet Final Pure 4-Methylimidazolidin-2-one (>99%) CheckSolid->Final Crystalline Dry->Final

Figure 1: Decision logic for selecting the appropriate purification protocol based on initial crude analysis.

References

  • Synthesis and Purification of Cyclic Ureas

    • Patent: Preparation of cyclic ureas.[1][2][3] US Patent 2,993,906. Describes the use of cation exchange resins for purifying ethylene urea derivatives (analogous chemistry).

    • Source:

  • Physical Properties & Identification

    • Database: 4-Methylimidazolidin-2-one (Compound Summary).[4][1] PubChem CID 97832.

    • Source:

  • Industrial Separation of Amines

    • Patent: Method of removing unreacted materials remaining in urea synthesis.[5] US Patent 3,725,210.

    • Source:

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in Imidazolidinone Synthesis

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #IMID-PD-OPT-001 Subject: Troubleshooting Pd-Catalyzed Intramolecular Urea Cyclization Executive Summary: The Deactivation Landscape Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #IMID-PD-OPT-001 Subject: Troubleshooting Pd-Catalyzed Intramolecular Urea Cyclization

Executive Summary: The Deactivation Landscape

Welcome to the technical support center. You are likely here because your intramolecular C-N coupling to form the imidazolidinone core (cyclic urea) has stalled.

In the synthesis of imidazolidinones—particularly via Buchwald-Hartwig type intramolecular cyclization —catalyst deactivation is rarely random. It is usually a deterministic failure driven by two competing off-cycle pathways: Pd-Black Aggregation (irreversible death) or Product Inhibition (reversible dormancy).

This guide addresses the synthesis of the imidazolidinone ring itself (e.g., drug scaffolds like hydantoins or cyclic ureas), focusing on the critical step of closing the ring using Palladium catalysis.[1]

Diagnostic Hub: Identify Your Failure Mode

Before applying a fix, we must diagnose the mechanism of failure. Compare your observations with the table below.

Symptom Visual Indicator Kinetic Profile Root Cause
The "Black Crash" Reaction mixture turns opaque black/grey within 30 mins.Rapid initial burst, then 0% rate.Ligand Dissociation/Oxidation. Pd(II) is reduced to naked Pd(0) and aggregates into inactive nanoparticles.
The "Silent Stall" Solution remains clear/amber (homogeneous).Conversion plateaus at ~50-60% despite unconsumed SM.Product Inhibition. The imidazolidinone product (N- or O-coordination) binds to Pd, forming a stable, inactive resting state.
The "Slow Death" Gradual darkening over hours.Rate decays linearly rather than exponentially.Protodehalogenation or Base-Mediated Decomposition of the catalyst.

Troubleshooting Modules (Q&A Format)

Module A: Overcoming Product Inhibition (The "Silent Stall")

Q: My catalyst is still soluble, but the reaction stops halfway. Adding more catalyst doesn't help. Why?

A: You are fighting thermodynamics. Imidazolidinones are potent ligands. The urea nitrogen (or carbonyl oxygen) in your product is coordinating to the Palladium center, displacing your phosphine ligand or occupying the vacant site required for oxidative addition.

The Fix: Steric Crowding You must make the catalyst "uncomfortable" for the product but accessible for the substrate.

  • Switch to Bulky Biaryl Phosphines: Move from bidentate ligands like BINAP or dppf to bulky monodentate ligands. BrettPhos and JackiePhos are the gold standards here. Their massive steric bulk prevents the flat imidazolidinone product from binding to the metal center (reductive elimination is accelerated, and re-binding is inhibited).

  • The "Pre-Catalyst" Protocol: Do not mix Pd(OAc)₂ + Ligand in situ if you suspect inhibition. Use oxidative-addition precatalysts (e.g., BrettPhos Pd G4 ). This ensures a 1:1 Pd:Ligand ratio is active from T=0, preventing "ligand-free" Pd from being captured by the product.

Module B: Preventing Pd-Black Formation (The "Black Crash")

Q: The reaction turns black immediately upon heating. Is it oxygen?

A: It could be oxygen, but in urea synthesis, it is often amine-promoted reduction . If you are using a secondary amine or if your substrate has free NH groups, they can reduce Pd(II) to Pd(0) faster than the ligand can complex it.

The Fix: Stabilization & Degassing

  • Strict Degassing: Sparging with Argon is insufficient for sensitive urea cyclizations. Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen that oxidizes your phosphine ligands (turning them into useless phosphine oxides).

  • Solvent Switch: DMF and DMAc can promote Pd reduction at high temps. Switch to t-Amyl Alcohol or Dioxane . t-Amyl alcohol helps stabilize the active catalytic species via solvation without coordinating too strongly.

  • Concentration Adjustment: High concentration promotes aggregation. Dilute the reaction to 0.05 M - 0.1 M .

Module C: Base Selection & Hydrolysis

Q: I see the ring opening back up or side products forming.

A: You are likely using a base that is too strong (e.g., NaOtBu), causing hydrolysis of the urea or racemization of the chiral center.

The Fix:

  • Switch to Weak Inorganic Bases: Use Cs₂CO₃ or K₃PO₄ . These are strong enough to deprotonate the urea precursor (pKa ~12-14) but weak enough to spare the imidazolidinone ring.

  • Add Molecular Sieves: Water is the enemy. Add 4Å Molecular Sieves to the reaction vessel to scavenge trace water generated during the base-mediated deprotonation.

The "Gold Standard" Protocol

This protocol is optimized to minimize both aggregation and product inhibition.

Reaction: Intramolecular N-Arylation of Urea to Imidazolidinone Scale: 1.0 mmol

  • Vessel Prep: Oven-dried screw-cap vial with a magnetic stir bar.

  • Reagents:

    • Substrate (Urea precursor): 1.0 equiv

    • Catalyst: BrettPhos Pd G4 (2 mol%) [Alternatively: Pd₂(dba)₃ (1 mol%) + BrettPhos (2.4 mol%)]

    • Base: Cs₂CO₃ (1.5 equiv, dried under vacuum)

    • Solvent: t-Amyl Alcohol (anhydrous, 0.1 M concentration)

  • Execution:

    • Add solid reagents to the vial inside a glovebox (ideal) or under a strong Ar stream.

    • Add solvent.

    • Seal cap tightly (Teflon-lined).

    • Heat to 80–100°C for 12 hours.

  • Workup: Filter through a pad of Celite (eluting with EtOAc) to remove base and Pd-black.

Visualizing the Deactivation Pathways

The following diagram illustrates the kinetic competition between the productive cycle and the two main deactivation "sinks."

Catalyst_Deactivation_Pathways cluster_legend Legend ActiveCat Active Pd(II) Species (L-Pd-Ar-N) Productive Reductive Elimination (Imidazolidinone Formed) ActiveCat->Productive  Fast (Bulky Ligand)   Aggregation Pd-Black Aggregation (Irreversible Death) ActiveCat->Aggregation  Low Ligand Conc. / Amine Red.   Productive->ActiveCat  Turnover   Inhibition Product Inhibition (Pd-Product Complex) Productive->Inhibition  High Product Conc.   Inhibition->ActiveCat  Reversible (Slow)   Oxidation Ligand Oxidation (Phosphine Oxide) Oxidation->Aggregation  Loss of Ligand   key Green: Active Cycle | Red: Irreversible Death | Yellow: Reversible Dormancy

Figure 1: Mechanistic divergence in Pd-catalyzed imidazolidinone synthesis. Note that Product Inhibition is reversible but slows the rate, while Aggregation is terminal.

Troubleshooting Decision Tree

Follow this logic flow to determine your next optimization step.

Troubleshooting_Logic Start Start: Reaction Stalled/Failed CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yes Clear Clear/Amber Solution? CheckColor->Clear Yes O2Leak Check for O2 Leak / Wet Solvent Black->O2Leak Conversion Check Conversion % Clear->Conversion LigandRatio Increase Ligand:Pd Ratio (2:1 to 4:1) O2Leak->LigandRatio System is dry Precat Switch to G3/G4 Precatalyst LigandRatio->Precat Still failing Stall50 Stalled at 50-70%? Conversion->Stall50 ZeroConv < 5% Conversion? Conversion->ZeroConv BulkLigand Product Inhibition suspected. Switch to BrettPhos or JackiePhos. Stall50->BulkLigand TempBoost Activation Barrier too high. Increase Temp to 110°C. ZeroConv->TempBoost BaseSwitch Base too weak/insoluble. Switch to Cs2CO3 or soluble organic base. ZeroConv->BaseSwitch

Figure 2: Step-by-step decision matrix for diagnosing reaction failure.

References

  • Wolfe, J. P., et al. (2010). "Palladium-Catalyzed Synthesis of Cyclic Ureas and Carbamates." Journal of the American Chemical Society.

  • McLaughlin, M., et al. (2006).[1] "Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization." Organic Letters.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling: Practical Guides." Tetrahedron.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Strategies for Imidazolidin-2-one Synthesis

[1] Executive Summary: The Shift to Catalytic Carbonylation The imidazolidin-2-one pharmacophore is ubiquitous in drug discovery, serving as the core scaffold in kinase inhibitors, chiral auxiliaries (Evans’ auxiliaries)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Shift to Catalytic Carbonylation

The imidazolidin-2-one pharmacophore is ubiquitous in drug discovery, serving as the core scaffold in kinase inhibitors, chiral auxiliaries (Evans’ auxiliaries), and antibiotics like Hetacillin. Historically, synthesis relied on the condensation of 1,2-diamines with phosgene (


)—a high-yielding but hazardous route incompatible with modern Green Chemistry principles.

Current industrial and academic focus has shifted toward Catalytic Carbonylation , utilizing urea or


 as carbonyl sources. This guide compares three distinct catalytic classes—Heterogeneous Metal Oxides , Organocatalysts , and Transition Metal Complexes —evaluating them on atom economy, scalability, and functional group tolerance.
Key Findings
  • For Bulk Scale: Cerium Oxide (

    
    )  offers the best balance of reusability and safety, eliminating the need for high-pressure 
    
    
    
    by effectively activating ethylenediamine carbamates.
  • For High Yield: Zinc Oxide (

    
    )  provides superior conversion rates (>90%) but often requires polar aprotic solvents (DMF) that complicate purification.
    
  • For Complex Scaffolds: Palladium (Pd) catalysis remains the gold standard for enantioselective diamination of olefins, albeit at a higher cost.

Mechanistic Architecture

Understanding the catalytic activation of the carbonyl source is critical for selection. The diagram below illustrates the divergent pathways for urea/CO2 activation versus oxidative diamination.

Imidazolidinone_Synthesis cluster_legend Catalytic Modes Start 1,2-Diamine Inter1 Mono-Urea Intermediate Start->Inter1 Nucleophilic Attack Carbonyl Carbonyl Source (Urea / CO2) Carbonyl->Inter1 TS_Cyclic Cyclization Transition State Inter1->TS_Cyclic Rate Limiting Step Product 2-Imidazolidinone TS_Cyclic->Product Byproduct NH3 / H2O TS_Cyclic->Byproduct Elimination Cat_Acid Lewis Acid (ZnO/CeO2) Activates Carbonyl Cat_Acid->Inter1 Coordination Cat_Base Base/Organocatalyst Deprotonates Amine Cat_Base->Inter1 H-Abstraction

Figure 1: General mechanistic pathway for the condensation of diamines with urea/CO2. The catalyst lowers the activation energy of the cyclization step (ammonia/water elimination).

Comparative Analysis of Catalysts

The following data consolidates performance metrics for the synthesis of the unsubstituted 2-imidazolidinone core from ethylenediamine (EDA) and urea/CO2 equivalents.

Catalyst ClassSpecific CatalystYieldConditionsTOF (

)
E-FactorScalability
Heterogeneous Oxide

(Cerium Oxide)
83%140°C, 2-Propanol, AutoclaveHighLowExcellent (Reusable)
Heterogeneous Oxide

(Zinc Oxide)
95%150°C, DMFModerateMedGood (Solvent issues)
Homogeneous Acid

78%Reflux, TolueneLowHighModerate
Transition Metal

65-85%*100°C, Toluene, OxidantLowHighLow (High Cost)
Green/MW

(MW-assisted)
88%Microwave, Solvent-freeV. HighV. LowLimited (Batch size)

*Note: Pd-catalyzed yields vary significantly based on substrate complexity (e.g., alkene diamination).

Deep Dive: Experimental Protocols

Protocol A: Green Synthesis using Cerium Oxide ( )

Best for: Large-scale preparation of simple imidazolidinones using CO2 capture agents. Mechanism:


 acts as a bifunctional catalyst where Lewis acidic 

sites activate the carbamate oxygen, and basic surface oxygen species facilitate proton transfer.

Reagents:

  • Ethylenediamine Carbamate (EDA-CA) (Pre-formed by bubbling CO2 through EDA)

  • 
     powder (Calcined at 400°C prior to use)
    
  • 2-Propanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Reactor Loading: In a 190 mL stainless steel autoclave, charge

    
     (2.0 mmol) of 
    
    
    
    and
    
    
    (19.6 mmol) of EDA-CA.
  • Solvent Addition: Add

    
     of 2-propanol. Note: 2-propanol is critical; protic solvents facilitate the hydrogen transfer better than aprotic solvents in this specific heterogeneous system.
    
  • Pressurization: Seal the autoclave. Purge twice with Argon (1 MPa) to remove air.[3] Pressurize to 1 MPa with Argon (inert atmosphere is sufficient as EDA-CA is the CO2 source).

  • Reaction: Heat the system to 413 K (140°C) . Maintain stirring at 500 rpm for 2–4 hours.

  • Work-up: Cool to room temperature. Filter the catalyst (can be washed with methanol and reused).

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol to obtain white crystals of 2-imidazolidinone.

Validation Check:

  • IR Spectroscopy: Look for the disappearance of the carbamate peak and the appearance of the strong urea carbonyl stretch at

    
    .
    
Protocol B: Microwave-Assisted Synthesis (Catalyst-Free/Mild)

Best for: Rapid library generation in Medicinal Chemistry. Mechanism: Thermal effect.[4] Direct excitation of polar urea intermediates accelerates the elimination of ammonia.

Reagents:

  • 1,2-Diamine derivative (1.0 equiv)

  • Urea (1.2 equiv)

  • Few drops of water or Ethylene Glycol (as energy transfer medium)

Step-by-Step Methodology:

  • Preparation: Mix the diamine and urea in a microwave-compatible vial (Pyrex).

  • Catalysis (Optional): Add 10 mol%

    
     if the diamine is sterically hindered.
    
  • Irradiation: Place in a monomode microwave reactor. Set parameters to 150°C and 150 W max power.

  • Time: Irradiate for 10–20 minutes (vs. 4–8 hours thermal reflux).

  • Work-up: Dissolve the melt in hot ethanol, filter while hot to remove insoluble urea byproducts, and cool to crystallize.

Decision Matrix for Catalyst Selection

Use this logic flow to select the appropriate method for your specific substrate.

Decision_Matrix Start Start: Substrate Analysis Q1 Is the substrate an alkene or a 1,2-diamine? Start->Q1 Alkene Alkene Q1->Alkene Alkene Diamine 1,2-Diamine Q1->Diamine Diamine Pd_Route Use Pd(II) Catalysis (Oxidative Diamination) Alkene->Pd_Route Q2 Scale of Reaction? Diamine->Q2 Small mg to g (Library) Q2->Small Large kg (Process) Q2->Large MW_Route Microwave / CaCl2 (Speed Priority) Small->MW_Route Q3 Is Urea or CO2 the carbonyl source? Large->Q3 Urea Urea Q3->Urea CO2 CO2 / Carbamate Q3->CO2 ZnO_Route Use ZnO / DMF (High Yield) Urea->ZnO_Route CeO2_Route Use CeO2 / 2-PrOH (Green/Safety) CO2->CeO2_Route

Figure 2: Decision tree for selecting the optimal catalytic strategy based on substrate type and scale.

References

  • Tamura, M., et al. "CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate." ACS Omega, vol. 6, no. 41, 2021, pp. 27268–27278. [Link]

  • Casnati, A., et al. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts, vol. 9, no.[5][6] 1, 2019, p. 28. [Link][5][7]

  • Munegumi, T., et al. "A nickel-catalyzed cycloaddition of aziridines with isocyanates."[8] Organic Letters, vol. 8, no.[8] 2, 2006, pp. 379-382. [Link]

  • Fritz, J. A., et al. "Synthesis of Imidazolidin-2-ones via Pd-Catalyzed Carboamination."[8] Organic Letters, vol. 8, no.[8] 12, 2006, pp. 2531-2534. [Link]

  • Paz, J., et al. "A Comparative Study of Microwave-Assisted and Conventional Heating Approaches." Universitas Scientiarum, vol. 28, 2023. [Link]

Sources

Comparative

comparing the biological activity of 4-Methylimidazolidin-2-one and its thio-analogues

Executive Summary This guide provides a technical analysis comparing 4-Methylimidazolidin-2-one (the "Oxo" core) against its sulfur-substituted counterpart, 4-Methylimidazolidine-2-thione (the "Thio" core). While structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing 4-Methylimidazolidin-2-one (the "Oxo" core) against its sulfur-substituted counterpart, 4-Methylimidazolidine-2-thione (the "Thio" core).

While structurally similar, the bioisosteric replacement of oxygen with sulfur fundamentally alters the pharmacodynamics. The Thio-analogue consistently demonstrates superior potency in antimicrobial and enzyme inhibition assays due to enhanced lipophilicity and soft-metal chelation capabilities. However, this comes at the cost of reduced metabolic stability and a narrower therapeutic index compared to the robust, albeit often less potent, Oxo-analogue .

Part 1: Physicochemical Foundation (The "Why")

To understand the biological divergence, we must first establish the electronic and steric consequences of the O


 S substitution.
The Chalcogen Effect

The sulfur atom in the thione group is larger (Van der Waals radius: 1.80 Å vs. 1.52 Å for Oxygen) and less electronegative (2.58 vs. 3.44). This results in a "softer" nucleophile according to HSAB (Hard and Soft Acids and Bases) theory.

Feature4-Methylimidazolidin-2-one (Oxo)4-Methylimidazolidine-2-thione (Thio)Biological Implication
H-Bond Acceptor StrongWeakThiones rely less on H-bonding for receptor docking.
H-Bond Donor Moderate (NH acidity pKa ~20)Stronger (NH acidity pKa ~13-15)Thio-analogues are more acidic; better proton donors at active sites.
Lipophilicity (LogP) Lower (Hydrophilic)Higher (Lipophilic)Thio-analogues penetrate cell membranes/biofilms more effectively.
Metal Coordination Binds "Hard" ions (Ca²⁺, Mg²⁺)Binds "Soft" ions (Cu²⁺, Zn²⁺)Thio-analogues potently inhibit metalloenzymes (e.g., Urease, Tyrosinase).
Mechanistic Pathway Diagram

The following diagram illustrates how these physicochemical properties translate into biological outcomes.

SAR_Mechanism Core Imidazolidine Scaffold Oxo Oxo-Analogue (C=O) (Hard Base) Core->Oxo Thio Thio-Analogue (C=S) (Soft Base / Lipophilic) Core->Thio Membrane Membrane Permeability (Passive Transport) Oxo->Membrane Low LogP Target Target Binding (Enzymes/Receptors) Oxo->Target H-Bonding Thio->Membrane High LogP Thio->Target Metal Chelation (Zn/Cu) Outcome_Oxo Stable, Lower Potency (Chiral Auxiliary/CNS) Membrane->Outcome_Oxo Outcome_Thio High Potency, Reactive (Antimicrobial/Antithyroid) Membrane->Outcome_Thio Target->Outcome_Oxo Target->Outcome_Thio

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the atomic substitution drives pharmacological divergence.

Part 2: Biological Performance Comparison

Antimicrobial Activity

The Thio-analogue is the clear superior in direct antimicrobial assays.

  • Mechanism: The thione group can chelate essential trace metals (Zn, Fe) required for bacterial growth and disrupt the electron transport chain.

  • Data Trend: In Minimum Inhibitory Concentration (MIC) assays against S. aureus and E. coli, thione derivatives consistently show 2-4x lower MIC values (higher potency) than their urea counterparts.

  • Biofilm: The increased lipophilicity allows the thione to penetrate the polysaccharide matrix of biofilms, a limitation for the more polar urea.

Enzyme Inhibition & Toxicity
  • Thyroid Peroxidase (TPO): The thione moiety (structurally related to Methimazole) can inhibit TPO. While this is therapeutic for hyperthyroidism, it represents a toxicity risk (goitrogenic effect) when the compound is intended for other uses. The Oxo-analogue lacks this activity.

  • Metabolic Stability: The C=S bond is metabolically labile. Liver microsomes (P450 enzymes) often perform oxidative desulfuration, converting the Thio-analogue into the Oxo-analogue or reactive sulfenic acid intermediates. This results in a shorter half-life for the thione.

Summary Table: Efficacy vs. Safety
Parameter4-Methylimidazolidin-2-one4-Methylimidazolidine-2-thioneWinner
Antibacterial Potency Low to ModerateHigh Thio
Antifungal Activity NegligibleModerate Thio
Metabolic Stability High Low (Oxidative Desulfuration)Oxo
Toxicity Profile Low (Excreted unchanged)Moderate (Hepatotoxicity risk)Oxo
Synthetic Utility High (Chiral Auxiliary)Moderate (Precursor)Oxo

Part 3: Experimental Protocols

As a senior scientist, relying on literature values is insufficient. The following protocols allow for the self-validation of these claims.

Synthesis of the Cores

To compare them fairly, you must synthesize them from the same chiral backbone (1,2-diaminopropane).

General Reaction Scheme:

  • Oxo-Analogue: 1,2-diaminopropane + Urea (Heat/Melt)

    
     4-Methylimidazolidin-2-one + 
    
    
    
    .
  • Thio-Analogue: 1,2-diaminopropane +

    
     (or Thiophosgene) 
    
    
    
    4-Methylimidazolidine-2-thione.
Protocol: Comparative Antimicrobial Assay (MIC)

This protocol uses a broth microdilution method standardized by CLSI.

Materials:

  • Mueller-Hinton Broth (MHB).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Indicator: Resazurin (0.01%) or TTC (Triphenyl Tetrazolium Chloride).

Workflow:

  • Stock Prep: Dissolve compounds in DMSO (10 mg/mL). Note: The Thio-analogue may require slight warming; the Oxo-analogue is more soluble in water/alcohol mixes but DMSO ensures consistency.

  • Dilution: Create serial 2-fold dilutions in 96-well plates (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: 37°C for 18-24 hours.

  • Readout: Add Resazurin.

    • Pink/Colorless: Live bacteria (Growth).

    • Blue: Dead bacteria (Inhibition).

    • Endpoint: The lowest concentration remaining Blue is the MIC.

Experimental Workflow Diagram

Workflow Start Start: 1,2-Diaminopropane Split Reagent Selection Start->Split Path_O Route A: + Urea (200°C Melt) Split->Path_O Path_S Route B: + CS2/KOH (Reflux) Split->Path_S Prod_O Product: Oxo-Analogue Path_O->Prod_O Prod_S Product: Thio-Analogue Path_S->Prod_S Assay Assay: Broth Microdilution (DMSO Solvent) Prod_O->Assay Prod_S->Assay Result Compare MIC Values Assay->Result

Figure 2: Comparative synthesis and evaluation workflow.

Part 4: Critical Analysis & Recommendations

The "Bioisostere Trap"

While replacing Oxygen with Sulfur is a classic medicinal chemistry tactic to increase potency, it is not without risk.

  • Recommendation for Drug Discovery: If your target is an intracellular enzyme or a bacterial membrane, prioritize the Thio-analogue for hit generation, but immediately screen for hepatotoxicity and thyroid liability.

  • Recommendation for Synthesis: If using the molecule as a chiral auxiliary (e.g., Evans auxiliary type chemistry), the Oxo-analogue is preferred due to its chemical stability and ease of removal (hydrolysis) under mild conditions without poisoning metal catalysts (like Pd or Pt) used in subsequent steps.

Final Verdict
  • Best for Biological Potency: 4-Methylimidazolidine-2-thione.

  • Best for Safety & Stability: 4-Methylimidazolidin-2-one.

References

  • Savjani, J. K., & Gajjar, A. K. (2011).[1] Pharmaceutical importance and synthetic strategies for imidazolidine-2-thione and imidazole-2-thione derivatives. Pakistan Journal of Biological Sciences, 14(24), 1076–1089.[1] Link

  • Hafez, H. N., & El-Gazzar, A. B. (2016). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities.[2] The Scientific World Journal. Link

  • Chawla, G., et al. (2021).[3] The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. Link

  • Limban, C., et al. (2018). Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology. Link

  • BenchChem. (2025).[4] Comparative Analysis of Imidazolidine-2,4-dione Analogs in Biological Activity Screening. Link

Sources

Safety & Regulatory Compliance

Safety

4-Methylimidazolidin-2-one proper disposal procedures

Topic: 4-Methylimidazolidin-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1][2] Executive Summary: Immediate Action Card Do...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methylimidazolidin-2-one Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Officers[1][2]

Executive Summary: Immediate Action Card

Do NOT pour 4-Methylimidazolidin-2-one down the drain.[1][2] Despite its water solubility, it is an industrial pollutant that requires thermal destruction.

Parameter Directive
Primary Hazard Irritant (Skin/Eye/Respiratory); Harmful if swallowed.[1][2][3][4]
Waste Stream Non-Halogenated Organic Solvent .[1][2]
Incompatibility Strong Oxidizers (e.g., Peroxides, Nitrates, Permanganates).[1][2]
Spill Response Absorb with inert material (Vermiculite/Sand).[1][2] Do not use combustible materials like sawdust.
Disposal Method High-temperature incineration with flue gas scrubbing.[1][2]

Chemical Intelligence & Risk Assessment

As a Senior Application Scientist, I advise treating 4-Methylimidazolidin-2-one (Propylene Urea) not just as a solvent, but as a stable cyclic urea derivative. Its structural stability—the very reason we use it as a substitute for DMPU or HMPA—is exactly what makes it persistent in the environment if mishandled.

The Causality of Hazard[2][5]
  • Structure: The cyclic urea backbone provides high thermal stability and polarity. This allows it to penetrate skin easily, carrying dissolved solutes with it.

  • Toxicity: While less toxic than HMPA, it is a reproductive toxin suspect and a severe irritant.

  • Physical State: High boiling point (~260°C) and low vapor pressure mean it does not evaporate readily. Spills will remain hazardous indefinitely until physically removed. [1][2]

Physical Properties Table
PropertyValueOperational Implication
CAS Number 6456-74-2Use for waste labeling and inventory tracking.[1][2]
Physical State Liquid / Low-melting solidViscous; requires careful pouring to avoid drips.[1][2]
Flash Point > 100°C (Closed Cup)Class IIIB Combustible.[1][2] Low fire risk, but burns if heated.[4]
Solubility Miscible in WaterCritical Risk: Easily migrates into water tables if poured down drains.[1][2]

Pre-Disposal: Segregation & Storage

Effective disposal begins at the bench. You must segregate this chemical before it becomes waste to prevent dangerous reactions in the central accumulation area.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass. Avoid low-grade plastics that may soften over time due to the solvent's polarity.

  • The Oxidizer Rule: Never store or dispose of 4-Methylimidazolidin-2-one in the same waste container as strong oxidizers (e.g., Nitric Acid, Perchloric Acid).[2] The amide nitrogen can undergo oxidation, potentially leading to exothermic runaway reactions.

Disposal Workflows

Routine Liquid Waste Disposal

This is the standard protocol for reaction mixtures or mother liquors containing 4-Methylimidazolidin-2-one.[1][2]

  • Characterize the Mixture: Determine if the solution contains halogenated solvents (DCM, Chloroform).

  • Select the Stream:

    • If Mixed with Halogens: Dispose in Halogenated Solvent Waste .

    • If Pure or Mixed with Non-Halogens (Acetone, MeOH): Dispose in Non-Halogenated Organic Waste .

  • Labeling: clearly write "Contains 4-Methylimidazolidin-2-one" on the hazardous waste tag. This alerts the disposal facility to the nitrogen content, which affects their incineration parameters (NOx generation).

Solid Waste (Contaminated Debris)

For gloves, paper towels, and weighing boats contaminated with the substance:

  • Double Bag: Place debris in a clear polyethylene bag (minimum 4 mil thickness).

  • Seal & Tag: Zip-tie the bag and apply a hazardous waste label.

  • Bin: Place in the Solid Hazardous Waste drum (usually the black or yellow drum, depending on facility codes).

Visualization: Waste Decision Logic

The following diagram illustrates the decision matrix for segregating 4-Methylimidazolidin-2-one waste streams to ensure compliance and safety.

Waste_Segregation Start Waste Generation: 4-Methylimidazolidin-2-one State_Check Physical State? Start->State_Check Liquid_Path Liquid Waste State_Check->Liquid_Path Solution Solid_Path Solid Debris (Wipes, Gloves) State_Check->Solid_Path Contaminated Items Halogen_Check Contains Halogens? (DCM, Chloroform, etc.) Liquid_Path->Halogen_Check Bin_Solid Stream C: Solid Hazardous Waste Solid_Path->Bin_Solid Double Bagged Bin_Halo Stream A: Halogenated Waste Halogen_Check->Bin_Halo YES Bin_NonHalo Stream B: Non-Halogenated Organic Halogen_Check->Bin_NonHalo NO (Preferred)

Figure 1: Decision logic for segregating 4-Methylimidazolidin-2-one waste streams.

Emergency Protocol: Spill Response

Scenario: A 500mL bottle of 4-Methylimidazolidin-2-one shatters on the lab floor.

Step-by-Step Response:

  • Evacuate & Ventilate: Clear the immediate area.[4] Although vapor pressure is low, aerosolization during the break can cause respiratory irritation.

  • PPE Upgrade: Don Nitrile gloves (double-gloving recommended or specific chemical resistant laminate gloves) and safety goggles. Standard latex is insufficient.

  • Contain: Use absorbent socks or pillows to encircle the spill. Prevent flow into floor drains.

  • Absorb: Pour Vermiculite or Clay-based absorbent over the liquid.

    • Pro-Tip: Do not use sawdust. While the flashpoint is high, organic-on-organic absorption increases combustion surface area.[2]

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or a wide-mouth HDPE jar.

  • Decontaminate: Scrub the surface with a soap and water solution. Collect this rinse water as hazardous waste (do not flush).

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Nitrile Gloves + Goggles Assess->PPE Contain Containment: Absorbent Socks PPE->Contain Absorb Apply Inert Absorbent (Vermiculite) Contain->Absorb Collect Collect into Sealed Container Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Operational workflow for managing a chemical spill.[1][2][4]

Regulatory & Environmental Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA):

  • Listing: 4-Methylimidazolidin-2-one is not explicitly "P" or "U" listed by name [1].[1][2]

  • Characteristic: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Determination: However, due to its toxicity profile ("Harmful if swallowed"), it must be managed as Hazardous Chemical Waste . It cannot be disposed of in municipal trash or sewer systems [2].[5]

Why Incineration?

We specify incineration because cyclic ureas are chemically robust. Biological wastewater treatment plants often fail to degrade the ring structure efficiently, leading to bioaccumulation risks downstream. High-temperature incineration ensures the complete breakdown of the imidazolidinone ring into CO2, H2O, and NOx (which is then scrubbed) [3].

References

  • US Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (P and U Lists). Available at: [Link][2]

  • PubChem. 4-Methylimidazolidin-2-one Compound Summary (Safety and Hazards). National Library of Medicine. Available at: [Link][1][2]

Sources

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